molecular formula C16H26N4O8 B8050717 N,N'-suberoyldiglycylglycine

N,N'-suberoyldiglycylglycine

Katalognummer: B8050717
Molekulargewicht: 402.40 g/mol
InChI-Schlüssel: LDCHADQWAFSFRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N,N'-suberoyldiglycylglycine is a useful research compound. Its molecular formula is C16H26N4O8 and its molecular weight is 402.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[[2-[[8-[[2-(carboxymethylamino)-2-oxoethyl]amino]-8-oxooctanoyl]amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O8/c21-11(17-7-13(23)19-9-15(25)26)5-3-1-2-4-6-12(22)18-8-14(24)20-10-16(27)28/h1-10H2,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCHADQWAFSFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NCC(=O)NCC(=O)O)CCC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Silico Modeling of N,N'-Suberoyldiglycylglycine: A Review of a Molecule Underexplored in Public Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific in silico modeling studies, quantitative data, or detailed experimental protocols for N,N'-suberoyldiglycylglycine were found in the public domain. This indicates that the molecule is likely a novel compound or has not been the subject of published research.

This technical guide aims to address the user's request for an in-depth analysis of this compound. However, the foundational scientific data required for such a guide—including its mechanism of action, target proteins, and computational modeling—is not currently available in accessible research literature.

The initial investigation sought to identify key parameters that would be essential for a technical whitepaper, such as:

  • Molecular Targets: The specific proteins, enzymes, or receptors with which this compound interacts.

  • Binding Affinity and Efficacy: Quantitative data (e.g., Ki, Kd, IC50) that would describe the strength and nature of the molecule's interactions.

  • Signaling Pathways: The biological pathways that are modulated by the molecule's activity.

  • Computational Models: Existing in silico studies, including molecular docking, molecular dynamics simulations, or pharmacokinetic modeling.

  • Experimental Protocols: Detailed methodologies for any cited experiments.

The absence of this information prevents the creation of the requested data tables and visualizations. For a molecule to be characterized using in silico modeling, it would typically undergo a series of computational and experimental studies as outlined in the workflow below.

Hypothetical Workflow for In Silico Modeling of a Novel Compound

Should research on this compound be undertaken, a typical workflow for its in silico and experimental characterization would involve the following steps. This workflow is presented as a logical diagram to illustrate the necessary research process.

Hypothetical Research Workflow for this compound cluster_0 Compound Identification and Synthesis cluster_1 In Vitro Screening and Target Identification cluster_2 In Silico Modeling and Simulation cluster_3 Experimental Validation cluster_4 Lead Optimization A Synthesis and Purification of This compound B High-Throughput Screening (e.g., against a panel of enzymes or receptors) A->B C Identification of Potential Biological Targets B->C D Homology Modeling of Target Protein (if crystal structure is unavailable) C->D E Molecular Docking Studies to predict binding mode and affinity C->E D->E F Molecular Dynamics Simulations to assess stability of the complex E->F G ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->G H Binding Assays (e.g., SPR, ITC) to quantify affinity E->H I In Vitro Functional Assays to measure biological activity (e.g., enzyme inhibition) F->I H->I J Crystallography or Cryo-EM to determine the experimental binding pose I->J K Structure-Activity Relationship (SAR) Studies based on modeling and experimental data I->K J->K L Design of Analogs with Improved Potency and/or Pharmacokinetic Properties K->L

Screening for Biological Activity of N,N'-suberoyldiglycylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-suberoyldiglycylglycine is a symmetrical molecule featuring a central suberoyl (octanedioyl) linker flanked by two diglycylglycine peptides. The structural similarity to the linker and capping regions of known Histone Deacetylase (HDAC) inhibitors, such as the FDA-approved drug Vorinostat (SAHA), provides a strong rationale for investigating its potential as a modulator of HDAC activity.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4] Their dysregulation is implicated in various diseases, most notably cancer, making HDAC inhibitors a significant area of research in drug development.[1][5]

This technical guide outlines a comprehensive approach to the biological activity screening of this compound, focusing on its potential as an HDAC inhibitor. It provides detailed experimental protocols, data presentation formats, and visualizations of key pathways and workflows relevant to researchers, scientists, and drug development professionals.

Putative Mechanism of Action: HDAC Inhibition

The hypothesized mechanism of action for this compound is the inhibition of histone deacetylases. HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme.[6] In this compound, the terminal carboxyl groups of the glycine residues could potentially act as a ZBG, while the suberoyl chain serves as the linker, and the diglycylglycine moieties function as the cap group.

Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin). This altered chromatin state can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes HDAC Histone Deacetylase (HDAC) Chromatin Condensed Chromatin (Transcriptionally Inactive) HDAC->Chromatin Deacetylation Acetylated_Histones Accumulation of Acetylated Histones Histones Acetylated Histones Histones->HDAC Substrate Histones->Acetylated_Histones Accumulation Gene_Silencing Tumor Suppressor Gene Silencing Chromatin->Gene_Silencing Inhibitor This compound (Putative HDAC Inhibitor) Inhibitor->HDAC Inhibition Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Gene_Activation Tumor Suppressor Gene Activation Open_Chromatin->Gene_Activation Apoptosis Cell Cycle Arrest & Apoptosis Gene_Activation->Apoptosis Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Screening cluster_2 Advanced Characterization A1 HDAC Enzymatic Assay A2 Determine IC50 values for different HDAC isoforms A1->A2 B1 Cell Proliferation Assay (MTT) A2->B1 Active Compound B3 Western Blot for Acetylated Histones A2->B3 Active Compound B2 Determine GI50 in cancer cell lines B1->B2 C1 Cell Cycle Analysis B2->C1 Potent Compound B4 Confirm target engagement B3->B4 C2 Apoptosis Assays B4->C2 Confirmed Activity C3 Gene Expression Analysis B4->C3 Confirmed Activity

References

Unveiling the Therapeutic Potential of Suberoyl-Based Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: While the specific compound "N,N'-suberoyldiglycylglycine" is not prominently documented in scientific literature, its chemical nomenclature suggests a structural relationship to a well-established class of therapeutic agents: suberoyl-based histone deacetylase (HDAC) inhibitors. This guide will delve into the core therapeutic targets and mechanisms of action of representative molecules from this class, namely Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Suberoyl Bis-hydroxamic Acid (SBHA). These compounds have been the subject of extensive preclinical and clinical investigation, offering a solid foundation for understanding the potential of novel suberoyl derivatives.

The primary mechanism of action for this class of compounds is the inhibition of histone deacetylases, enzymes crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, these molecules induce hyperacetylation of histones and other non-histone proteins, leading to changes in chromatin structure and the regulation of gene transcription. This activity underpins their potent anti-cancer effects and their investigation in other therapeutic areas.

Primary Therapeutic Targets: Histone Deacetylases

Suberoyl-based inhibitors are generally characterized as pan-HDAC inhibitors, targeting multiple HDAC isoforms. The primary targets are the class I and class II zinc-dependent histone deacetylases.[1][2]

Table 1: Quantitative Inhibition Data for Suberoyl-Based HDAC Inhibitors

CompoundTarget HDAC IsoformIC50 ValueCell Line/SystemReference
Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) Class I and II HDACsNanomolar range (general)Multiple cancer cell lines[1]
Entire in vitro panelMedian IC50: 1.44 μMPediatric Preclinical Testing Program cell lines[3][4]
Suberoyl Bis-hydroxamic Acid (SBHA) HDAC10.25 μM (ID50)Jurkat cells[5][6]
HDAC30.30 μM (ID50)Jurkat cells[5][6]

Signaling Pathways and Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by suberoyl-based compounds triggers a cascade of downstream cellular events, impacting cell cycle progression, apoptosis, and differentiation.

Cell Cycle Arrest

HDAC inhibitors induce cell cycle arrest at various phases, primarily G1 and G2/M.[7][8] This is often mediated by the increased expression of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/Cip1 and p27Kip1.[7][8] The induction of these inhibitors leads to the hypophosphorylation of the retinoblastoma protein (pRb), preventing cell cycle progression.[8]

SAHA SAHA / SBHA HDAC HDAC Inhibition SAHA->HDAC p21 p21WAF1/Cip1 ↑ HDAC->p21 p27 p27Kip1 ↑ HDAC->p27 CyclinD1 Cyclin D1 ↓ HDAC->CyclinD1 pRb pRb Hypophosphorylation p21->pRb p27->pRb CyclinD1->pRb CellCycleArrest G1/G2-M Phase Cell Cycle Arrest pRb->CellCycleArrest

Caption: SAHA-induced cell cycle arrest pathway.

Induction of Apoptosis

Suberoylanilide hydroxamic acid and related compounds induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the induction of mitochondria-mediated cell death, characterized by the release of cytochrome c.[9] This process can be triggered by the cleavage of the BH3-only pro-apoptotic protein Bid.[9] Furthermore, SAHA has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[10] In some prostate cancer cell lines, SAHA-induced apoptosis is mediated through the Akt/FOXO3a signaling pathway.[11]

SAHA SAHA / SBHA Bid Bid Cleavage SAHA->Bid Akt p-Akt ↓ SAHA->Akt Mitochondria Mitochondrial Membrane Disruption Bid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC ROS Reactive Oxygen Species Production Mitochondria->ROS Apoptosis Apoptosis CytochromeC->Apoptosis ROS->Apoptosis FOXO3a FOXO3a Activation Akt->FOXO3a FOXO3a->Apoptosis

Caption: Apoptosis induction by suberoyl-based HDAC inhibitors.

Modulation of Other Signaling Pathways

Beyond cell cycle and apoptosis, suberoyl-based HDAC inhibitors influence a variety of other signaling pathways:

  • Akt/mTOR Pathway: SAHA can inhibit the phosphorylation of Akt, a key node in cell survival signaling.[11]

  • TGF-β Signaling: In the context of ocular health, SAHA has been shown to suppress TGF-β2-induced increases in aqueous humor outflow resistance by inhibiting Akt and ERK phosphorylation.[12]

  • Notch Signaling: SBHA has been observed to activate Notch signaling in medullary thyroid carcinoma cells.[13]

Experimental Protocols

The identification and characterization of suberoyl-based HDAC inhibitors involve a range of in vitro and in vivo assays.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are used.

  • Compound Dilution: The test compound (e.g., SAHA) is serially diluted to a range of concentrations.

  • Reaction Incubation: The HDAC enzyme, substrate, and test compound are incubated together in a microplate at 37°C.

  • Development: A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Start Start CellCulture Cell Culture (e.g., Cancer Cell Line) Start->CellCulture Treatment Treatment with Suberoyl Compound CellCulture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cell-Based Assay Incubation->Assay Viability Viability Assay (e.g., MTT) Assay->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis WesternBlot Western Blot (Protein Expression) Assay->WesternBlot DataAnalysis Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for in vitro evaluation.

Western Blot Analysis for Protein Expression

Objective: To detect changes in the expression and post-translational modification of key proteins involved in signaling pathways affected by HDAC inhibition.

Methodology:

  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., acetylated histone H3, p21, cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager.

Conclusion

Suberoyl-based compounds, exemplified by SAHA and SBHA, represent a promising class of therapeutics with histone deacetylases as their primary targets. Their ability to induce cell cycle arrest, apoptosis, and modulate various signaling pathways provides a strong rationale for their clinical use in oncology and potential application in other diseases. The detailed methodologies and pathway analyses presented in this guide offer a framework for the continued research and development of novel suberoyl derivatives with improved efficacy and safety profiles.

References

An In-depth Technical Guide on Suberoyldiglycylglycine Derivatives and Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of suberoyldiglycylglycine derivatives and their analogs, with a primary focus on their role as inhibitors of histone deacetylases (HDACs). Given the limited publicly available data on the specific suberoyldiglycylglycine scaffold, this paper leverages information on the closely related and clinically approved drug, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), to elucidate the core principles of synthesis, biological activity, and mechanism of action.

Introduction to Suberoyldiglycylglycine Derivatives and HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival.[1][2] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[3]

Suberoyldiglycylglycine is a chemical scaffold that incorporates key structural features of known HDAC inhibitors. It consists of a suberic acid moiety, which can act as a zinc-binding group to chelate the zinc ion in the active site of HDAC enzymes, and a diglycylglycine peptide linker. This guide will explore the synthesis, biological evaluation, and potential signaling pathways of derivatives and analogs based on this core structure.

Data Presentation: In Vitro Activity of Suberic Acid-Based HDAC Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of SAHA and its analogs against various HDAC isoforms and cancer cell lines. This data provides a benchmark for the expected potency of novel suberoyldiglycylglycine derivatives.

Table 1: Inhibitory Activity of SAHA against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Reference
SAHA (Vorinostat)1020--[4]
SAHA (Vorinostat)~10 (cell-free)---[5]

Table 2: Anti-proliferative Activity of SAHA against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SeAxCutaneous T-cell Lymphoma0.6[6]
Hut-78Cutaneous T-cell Lymphoma0.75[6]
HHCutaneous T-cell Lymphoma0.9[6]
MyLaCutaneous T-cell Lymphoma4.4[6]
LNCaPProstate Cancer2.5 - 7.5[4]
PC-3Prostate Cancer2.5 - 7.5[4]
TSU-Pr1Prostate Cancer2.5 - 7.5[4]
MCF-7Breast Cancer0.75[4]

Experimental Protocols

General Synthesis of Suberoyldiglycylglycine Hydroxamic Acid

This protocol outlines a general method for the synthesis of a suberoyldiglycylglycine-based hydroxamic acid, a potential HDAC inhibitor.

Step 1: Synthesis of Suberoyl-diglycylglycine Methyl Ester

  • Dissolve diglycylglycine methyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.

  • In a separate flask, activate suberic acid monomethyl ester using a peptide coupling agent (e.g., HBTU, HATU, or EDC/HOBt).

  • Add the activated suberic acid derivative to the solution of diglycylglycine methyl ester.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired suberoyl-diglycylglycine methyl ester.

Step 2: Formation of the Hydroxamic Acid

  • Dissolve the purified suberoyl-diglycylglycine methyl ester in a mixture of methanol and dichloromethane.

  • Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or potassium hydroxide) in methanol.

  • Add the freshly prepared hydroxylamine solution to the ester solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid or ammonium chloride).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude hydroxamic acid by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the final product.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of compounds against HDAC enzymes.[1][7]

Materials:

  • Purified recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer at pH 8.0)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In the wells of the microplate, add the assay buffer, the test compound dilutions (or DMSO for control), and the HDAC enzyme.

  • Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer contains a protease (trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group, and a potent HDAC inhibitor (Trichostatin A) to halt further deacetylation.

  • Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

HDAC inhibitors are known to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways. The PI3K/Akt/FOXO pathway is a critical regulator of cell survival and proliferation that can be influenced by HDAC activity.

PI3K_Akt_FOXO_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates FOXO FOXO Akt->FOXO phosphorylates pFOXO p-FOXO (inactive) Nucleus Nucleus FOXO->Nucleus pFOXO->Nucleus nuclear exclusion Apoptosis_Genes Apoptosis & Cell Cycle Arrest Genes Nucleus->Apoptosis_Genes promotes transcription HDACi Suberoyldiglycylglycine Derivatives (HDACi) HDAC HDAC HDACi->HDAC inhibits Acetylation Histone Acetylation HDAC->Acetylation deacetylates Acetylation->Apoptosis_Genes promotes transcription

Caption: PI3K/Akt/FOXO signaling pathway and the role of HDAC inhibitors.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of novel suberoyldiglycylglycine-based HDAC inhibitors.

Experimental_Workflow Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro HDAC_Assay HDAC Inhibition Assay (IC50 Determination) InVitro->HDAC_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) InVitro->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis HDAC_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: Workflow for synthesis and evaluation of HDAC inhibitors.

References

An In-depth Technical Guide to the Patent Landscape of N,N'-suberoyldiglycylglycine and Related Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-suberoyldiglycylglycine is a molecule of interest due to its structural similarity to a class of compounds known as histone deacetylase (HDAC) inhibitors. While a direct and extensive patent landscape for this compound is not readily apparent, the landscape is dominated by a closely related and well-studied compound, Suberoylanilide Hydroxamic Acid (SAHA), and other HDAC inhibitors. This technical guide will provide a comprehensive overview of the patent landscape of this broader class of molecules, offering insights into the synthesis, mechanism of action, and potential therapeutic applications that would likely be relevant to this compound.

The suberic acid core of this compound is a key structural feature shared with SAHA (Vorinostat), a potent, FDA-approved HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.[1] This structural parallel suggests that this compound may also exhibit HDAC inhibitory activity, a field with a rich and active patent landscape.[2][3][4]

Patent Landscape Analysis

A thorough analysis of the patent landscape reveals a concentration of intellectual property around hydroxamic acid-based HDAC inhibitors.[2] Key patents in this area often claim specific polymorphic forms of the active pharmaceutical ingredient, formulations with improved bioavailability, and methods of use for various oncological and non-oncological indications.[5][6][7]

While the claims of existing patents for SAHA and similar compounds are typically specific to hydroxamic acid derivatives, they establish a clear precedent for the patentability of novel molecules containing a suberoyl linker that demonstrate therapeutic efficacy.[5] Any novel synthesis method, formulation, or therapeutic application of this compound could be patentable, provided it meets the criteria of novelty, non-obviousness, and utility.

The current patent landscape for HDAC inhibitors is evolving, with a focus on developing isoform-selective inhibitors to minimize off-target effects and improve therapeutic outcomes.[2][8] Future patent applications in this field are likely to focus on novel chemical scaffolds, combination therapies, and new therapeutic indications beyond oncology, such as neurodegenerative and inflammatory diseases.[4][8]

Quantitative Data on HDAC Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of various HDAC inhibitors, providing a benchmark for the potential activity of novel compounds like this compound.

CompoundHDAC IsoformIC50 (nM)Reference
SAHA (Vorinostat)Pan-HDAC~50[9]
CI-994HDAC1>1000[10]
Compound 6aHDAC14.4[10]
Compound 6aHDAC231.6[10]
Compound 6dHDAC113.2[10]
Compound 6dHDAC277.2[10]
Compound 8kHDAC15870[11]
Compound 8kHDAC624[11]
Compound 8mHDAC13070[11]
Compound 8mHDAC626[11]
Compound 67436HDAC39200[12]
Compound 67436HDAC4>50000[12]
Compound 88402HDAC3>500000[12]
Compound 88402HDAC4100000[12]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Based on established synthetic methodologies for SAHA and other N-substituted glycine derivatives, a detailed hypothetical protocol for the synthesis of this compound is provided below.

Hypothetical Synthesis of this compound

This proposed synthesis follows a two-step procedure involving the acylation of glycylglycine with suberoyl chloride.

Step 1: Preparation of Suberoyl Chloride

  • Materials: Suberic acid, thionyl chloride, dimethylformamide (DMF) (catalytic amount).

  • Procedure: To a solution of suberic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM), a catalytic amount of DMF is added. Thionyl chloride (2.2 equivalents) is then added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude suberoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: Glycylglycine, suberoyl chloride, a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane or THF).

  • Procedure: Glycylglycine (2.2 equivalents) is dissolved in an aqueous solution of a base like sodium bicarbonate. The solution is cooled to 0°C. A solution of suberoyl chloride (1 equivalent) in a water-miscible organic solvent like THF is then added dropwise to the glycylglycine solution with vigorous stirring, maintaining the temperature at 0°C. The reaction mixture is stirred at 0°C for 1-2 hours and then at room temperature overnight. The organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. The product can be further purified by recrystallization.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, such as solvent, base, temperature, and reaction time.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histone and non-histone proteins.[13] This leads to an accumulation of acetylated proteins, which in turn alters gene expression and affects various cellular processes.

HDAC Inhibition and Gene Expression

The following diagram illustrates the basic mechanism of HDAC inhibition on gene expression.

HDAC_Inhibition cluster_0 Normal Gene Regulation cluster_1 Effect of HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Histone_acetylated Acetylated Histone (Open Chromatin) HDAC Histone Deacetylase (HDAC) Histone_deacetylated Deacetylated Histone (Closed Chromatin) Histone_acetylated->Histone_deacetylated Deacetylation Gene_Expression Gene Transcription Histone_acetylated->Gene_Expression Promotes Histone_deacetylated->Histone_acetylated Acetylation HDACi HDAC Inhibitor (e.g., this compound) HDAC_inhibited Inhibited HDAC HDACi->HDAC_inhibited Inhibits Accumulated_Acetylation Accumulation of Acetylated Histones HDAC_inhibited->Accumulated_Acetylation Leads to Altered_Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Gene Activation) Accumulated_Acetylation->Altered_Gene_Expression Results in

Caption: Mechanism of HDAC inhibition on gene expression.

Downstream Effects of HDAC Inhibition

The altered gene expression resulting from HDAC inhibition triggers several downstream cellular effects that contribute to its therapeutic potential, particularly in cancer.

Downstream_Effects HDACi HDAC Inhibitor HDAC_Inhibition HDAC Inhibition HDACi->HDAC_Inhibition Acetylation Increased Histone and Non-Histone Protein Acetylation HDAC_Inhibition->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Angiogenesis Inhibition of Angiogenesis Acetylation->Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation

Caption: Downstream cellular effects of HDAC inhibition.

Experimental Workflow for Evaluating HDAC Inhibitory Activity

The following diagram outlines a typical workflow for screening and characterizing a novel compound for HDAC inhibitory activity.

Experimental_Workflow cluster_screening In Vitro Screening cluster_profiling In Vitro Profiling cluster_vivo In Vivo Evaluation A1 Compound Synthesis and Purification (this compound) A2 Primary HDAC Enzyme Assay (Pan-HDAC) A1->A2 A3 Determine IC50 Value A2->A3 B1 Isoform Selectivity Profiling (HDAC1, HDAC2, HDAC6, etc.) A3->B1 B2 Cell-Based Assays (e.g., Western Blot for Acetylated Histones) B1->B2 B3 Cell Proliferation/Viability Assays (e.g., MTT, XTT) B2->B3 C1 Animal Model of Disease (e.g., Xenograft Tumor Model) B3->C1 C2 Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies C1->C2 C3 Efficacy and Toxicity Assessment C2->C3

Caption: Experimental workflow for HDAC inhibitor evaluation.

While the patent landscape for this compound is not explicitly defined, the extensive intellectual property surrounding the structurally related HDAC inhibitors provides a strong framework for understanding its potential patentability and therapeutic applications. The suberoyl moiety is a well-established component of potent HDAC inhibitors, suggesting that this compound warrants further investigation for its potential as a novel therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other novel suberic acid derivatives. Future research should focus on the synthesis, biological evaluation, and elucidation of the precise mechanism of action of this compound to fully understand its therapeutic potential and to navigate the existing patent landscape.

References

An In-depth Technical Guide to Suberic Acid-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberic acid, an eight-carbon α,ω-dicarboxylic acid, serves as a versatile and robust homobifunctional linker in bioconjugation. Its activated forms, primarily Disuccinimidyl Suberate (DSS), are widely employed to cross-link peptides and proteins by forming stable amide bonds with primary amines, such as those on lysine residues and N-termini. This guide provides a comprehensive review of suberic acid-peptide conjugates, focusing on their synthesis, characterization, and applications, particularly in enhancing the therapeutic potential of antimicrobial peptides (AMPs) through dimerization. Detailed experimental protocols, quantitative data on biological activity, and workflow visualizations are presented to equip researchers with the practical knowledge required for the successful development of these conjugates.

Introduction: The Role of Suberic Acid in Peptide Conjugation

Peptide-drug conjugates (PDCs) are a rapidly emerging therapeutic class designed to deliver a payload to a specific target with high precision. The linker connecting the peptide to another molecule (be it a drug, a fluorescent tag, or another peptide) is a critical component that dictates the conjugate's stability, solubility, and pharmacokinetic profile.[1]

Suberic acid (octanedioic acid) is a linear, aliphatic dicarboxylic acid that functions as a non-cleavable spacer. Its length of 11.4 Å provides a suitable distance to bridge two molecules without causing significant steric hindrance.[2] For conjugation, suberic acid is typically activated at both carboxyl groups, most commonly as an N-hydroxysuccinimide (NHS) ester, forming Disuccinimidyl Suberate (DSS).[3] DSS reacts efficiently and specifically with primary amines at physiological to slightly alkaline pH (7-9) to create stable, covalent amide bonds.[1][4] This straightforward and reliable chemistry makes it a popular choice for various applications, including:

  • Peptide Dimerization: Linking two identical peptide monomers (homodimerization) to increase avidity, enhance biological activity, and improve resistance to proteolytic degradation.[5][6]

  • Intramolecular Cross-linking: Stabilizing peptide or protein conformations.[1]

  • Conjugation to Carrier Proteins: Immobilizing peptides onto amine-coated surfaces or larger protein carriers.[1]

A primary application of suberic acid linkers is the dimerization of antimicrobial peptides (AMPs). Dimerization can significantly enhance antimicrobial potency by increasing the local peptide concentration at the bacterial membrane, leading to more efficient membrane disruption.[5][6]

Synthesis of Suberic Acid-Peptide Conjugates

The most common strategy for creating a suberic acid-peptide conjugate involves reacting a peptide containing free primary amines with Disuccinimidyl Suberate (DSS). This process cross-links two peptide molecules via the suberate linker.

Experimental Protocol: Peptide Dimerization using DSS

This protocol provides a general method for the homodimerization of a peptide containing at least one primary amine (N-terminus or Lysine side chain).

Materials:

  • Peptide of interest (purified, lyophilized)

  • Disuccinimidyl Suberate (DSS), molecular weight 368.34 g/mol [2]

  • Anhydrous (dry) Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Reaction Buffer: 25-50 mM Sodium Phosphate or HEPES, pH 7.4-8.0 (must be free of primary amines like Tris)[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5[2]

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Characterization Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).

  • DSS Stock Solution Preparation: Immediately before use, prepare a DSS stock solution. Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Dissolve DSS in anhydrous DMSO or DMF to a concentration of approximately 50 mM (e.g., 10 mg of DSS in 540 µL of DMSO).[2]

  • Cross-linking Reaction:

    • Add the DSS stock solution to the peptide solution while gently vortexing. A 10- to 50-fold molar excess of DSS to peptide is typically recommended.[4] The final concentration of DSS in the reaction mixture should be between 0.5 and 5 mM.[2]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-3 hours.[2][4]

  • Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 25-50 mM Tris. Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.[2][7]

  • Purification: Purify the resulting peptide dimer from unreacted monomer, excess DSS, and byproducts using RP-HPLC.

    • Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Inject the mixture onto a semi-preparative C18 column.

    • Elute the products using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions corresponding to the dimer peak, which is expected to elute later than the monomer due to its increased size and hydrophobicity.

  • Lyophilization and Storage: Lyophilize the purified fractions to obtain the final conjugate as a white powder. Store at -20°C or lower.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Peptide in Amine-Free Buffer R1 Add DSS to Peptide Solution P1->R1 P2 Prepare Fresh DSS Stock in DMSO P2->R1 R2 Incubate (RT, 30-60 min) R1->R2 R3 Quench Reaction with Tris Buffer R2->R3 U1 Purify via RP-HPLC R3->U1 U2 Characterize by Mass Spectrometry U1->U2 U3 Lyophilize Final Product U2->U3

Caption: Workflow for the synthesis of a suberic acid-linked peptide dimer.

Characterization of Conjugates

Proper characterization is essential to confirm the identity, purity, and structural integrity of the synthesized conjugate.

Experimental Protocol: HPLC and Mass Spectrometry Analysis

Purity Analysis by Analytical RP-HPLC:

  • System: Analytical HPLC with a C18 column (e.g., 4.6 mm internal diameter).[8]

  • Solvents: Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.

  • Method: Dissolve a small amount of the lyophilized product in Solvent A. Inject onto the column and run a linear gradient (e.g., 5% to 95% Solvent B over 30 minutes) at a flow rate of 1 mL/min.

  • Analysis: Monitor absorbance at ~220 nm. A pure sample should show a single major peak corresponding to the dimer. The retention time should be longer than that of the starting monomer. Purity is determined by integrating the peak area.[8]

Identity Confirmation by Mass Spectrometry (MS):

  • System: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometer.

  • Method: Prepare the sample according to the instrument's requirements. For ESI-MS, infuse the sample dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: The observed molecular weight of the conjugate should correspond to the theoretical mass, calculated as: MW(dimer) = (2 * MW(monomer)) + MW(suberic acid) - (2 * MW(H₂O)) MW(dimer) = (2 * MW(monomer)) + 174.20 - 36.04 = (2 * MW(monomer)) + 138.16 Da

Applications and Biological Activity

Dimerization via a suberic acid linker is a proven strategy to enhance the biological activity of therapeutic peptides, especially AMPs. The increased local concentration and altered orientation of the peptide chains can lead to more potent interactions with their biological targets.

Data Presentation: Enhanced Antimicrobial Activity

The following table summarizes quantitative data from a study on the antimicrobial peptide Ctx-Ha and its dimeric forms, illustrating the impact of dimerization on antimicrobial activity. While the original study used a lysine-based linker, the data serves as a representative example of the functional improvements expected from dimerization with a linker like suberic acid.[9] A second example from a study on a fragment of the rattusin peptide (F2) further highlights this principle.[8]

Peptide NameDescriptionTarget OrganismMIC (µmol/L)[9]Target OrganismMIC (µg/mL)[8]
Ctx-Ha (MON) Monomeric PeptideE. coli3.4S. aureus58
DSE Dimeric (Lys-linked)E. coli3.4S. aureus15
Rattusin Monomeric PeptideE. coli>590S. aureus58
F2 Fragment Dimeric Fragment of RattusinE. coli15S. aureus15

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial potency.

The data clearly demonstrates that dimerization can lead to a significant increase in antimicrobial potency (e.g., a four-fold increase for the F2 fragment against S. aureus).[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a peptide conjugate.

Materials:

  • Peptide conjugate and monomeric control.

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth).[8]

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterium into fresh growth medium and incubate until it reaches the mid-logarithmic growth phase (e.g., OD₆₀₀ of 0.3-0.5).[8]

  • Inoculum Standardization: Dilute the bacterial culture in fresh medium to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide conjugate and the monomeric control in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from a high (e.g., 256 µg/mL) to a low value (e.g., 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in medium, no peptide) and a negative control (medium only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm with a plate reader.

Signaling Pathways and Mechanisms of Action

For antimicrobial peptides, dimerization enhances their ability to disrupt bacterial cell membranes. The suberic acid linker tethers two peptide monomers, effectively increasing the local peptide concentration and facilitating cooperative interactions that lead to membrane permeabilization and cell death.

Action_Mechanism cluster_membrane Bacterial Cell Membrane M Lipid Bilayer Permeabilization Membrane Permeabilization M->Permeabilization leads to Dimer Suberic Acid-Peptide Dimer Interaction Increased Local Concentration Dimer->Interaction binds to Interaction->M Death Cell Death Permeabilization->Death

Caption: Proposed mechanism of action for a suberic acid-dimerized AMP.

Conclusion

Suberic acid, via its activated NHS ester (DSS), provides a simple yet powerful tool for creating robust peptide conjugates. The strategy of dimerization has been particularly effective in the field of antimicrobial peptide development, where it can dramatically enhance therapeutic potency. The detailed protocols and representative data presented in this guide offer a solid foundation for researchers aiming to design, synthesize, and evaluate novel suberic acid-peptide conjugates for a range of therapeutic and research applications. Careful characterization and quantitative biological assessment are paramount to validating the efficacy and advancing the development of these promising molecules.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of N,N'-Suberoyldiglycylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of N,N'-suberoyldiglycylglycine, a symmetrical molecule consisting of two glycine residues linked by a suberoyl group. The methodology described herein utilizes the widely adopted Fmoc/tBu strategy, known for its efficiency and favorable safety profile.[1]

Introduction

Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support.[2][3] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.[1][4] The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based protecting groups for amino acid side chains. This protocol has been adapted for the synthesis of this compound, a molecule with potential applications in drug delivery and biomaterial science due to its di-peptide and linker composition.

Materials and Reagents

Quantitative data for the synthesis is summarized in the table below.

Reagent/MaterialSupplierGradeQuantity (per 0.1 mmol synthesis)Purpose
Rink Amide MBHA ResinSigma-Aldrich100-200 mesh135 mg (0.74 mmol/g loading)Solid support for peptide synthesis
Fmoc-Gly-OHSigma-Aldrich≥99%119 mg (0.4 mmol)Protected amino acid
Suberic acidSigma-Aldrich99%35 mg (0.2 mmol)Linker molecule
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich≥99%62 µL (0.4 mmol)Coupling reagent
Ethyl (hydroxyimino)cyanoacetate (Oxyma)Sigma-Aldrich≥99%57 mg (0.4 mmol)Coupling additive
PiperidineSigma-Aldrich99.5%20% (v/v) in DMFFmoc deprotection
Trifluoroacetic acid (TFA)Sigma-Aldrich99%95% (v/v) in cleavage cocktailCleavage from resin
Triisopropylsilane (TIS)Sigma-Aldrich98%2.5% (v/v) in cleavage cocktailScavenger
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%As neededResin swelling and washing
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%As neededSolvent for coupling and deprotection
Diethyl etherSigma-AldrichAnhydrous, ≥99.0%As neededPeptide precipitation

Experimental Protocols

This section outlines the detailed methodology for the solid-phase synthesis of this compound.

3.1. Resin Preparation and Swelling

  • Place 135 mg of Rink Amide MBHA resin in a solid-phase synthesis vessel.

  • Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[5]

  • Drain the DCM and wash the resin three times with 5 mL of N,N-dimethylformamide (DMF).

3.2. First Glycine Coupling

  • Fmoc Deprotection: Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin five times with 5 mL of DMF.[6]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol), Oxyma (57 mg, 0.4 mmol) in 2 mL of DMF. Add DIC (62 µL, 0.4 mmol) and pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin three times with 5 mL of DMF, followed by three times with 5 mL of DCM, and finally three times with 5 mL of DMF.

3.3. Second Glycine Coupling

  • Repeat the Fmoc deprotection and coupling steps as described in section 3.2, using Fmoc-Gly-OH.

3.4. Suberic Acid Capping

  • Fmoc Deprotection: Perform the final Fmoc deprotection as described in section 3.2.1.

  • Suberic Acid Activation: In a separate vial, dissolve suberic acid (35 mg, 0.2 mmol) and Oxyma (57 mg, 0.4 mmol) in 2 mL of DMF. Add DIC (62 µL, 0.4 mmol) and pre-activate for 5 minutes.

  • Coupling: Add the activated suberic acid solution to the resin and agitate for 4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum.

3.5. Cleavage and Purification

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add 5 mL of the cleavage cocktail to the dried resin and allow the reaction to proceed for 2 hours at room temperature with occasional agitation.[7]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Purification: Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][8]

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Glycine Coupling cluster_cycle2 Cycle 2: Glycine Coupling cluster_capping Capping cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH (DIC/Oxyma) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Final Fmoc Deprotection Wash2->Deprotection3 Capping Couple Suberic Acid (DIC/Oxyma) Deprotection3->Capping Wash3 Final Wash & Dry Capping->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Product Final Product Lyophilization->Product

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Note: Purification of N,N'-Suberoyldiglycylglycine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-suberoyldiglycylglycine is a peptide-based molecule of interest in various research and pharmaceutical development contexts. Achieving high purity of this compound is critical for accurate in vitro and in vivo studies, as well as for ensuring the quality and safety of potential therapeutic applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides and related molecules.[1][2][3] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, offering a robust method for obtaining a highly purified product.

The methodology leverages the principle of hydrophobic interaction between the analyte and the stationary phase.[4] A non-polar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase. The separation is achieved by eluting the sample with a gradient of increasing organic solvent concentration, which modulates the hydrophobic interactions and allows for the separation of the target molecule from its impurities.[4]

Experimental Protocols

Materials and Reagents
  • Crude this compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for system flushing)

  • 0.22 µm syringe filters

HPLC System and Column
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • Column: A reverse-phase C18 column is recommended as a starting point due to its versatility in peptide separations.[2][3] Column dimensions will depend on the amount of sample to be purified (e.g., 4.6 x 250 mm for analytical scale, larger for preparative scale).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution before use.

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol
  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Elution Gradient: Elute the bound sample using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined empirically.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 214 nm or 220 nm for peptide bonds.[3]

  • Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the this compound product.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the purified solid product.[3]

Data Presentation

Table 1: HPLC System and Operating Parameters

ParameterRecommended Value
HPLC System Preparative or Semi-Preparative HPLC
Column C18 Reverse-Phase, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate Dependent on column diameter (e.g., 1.0 mL/min for 4.6 mm ID)
Detection Wavelength 214 nm or 220 nm
Injection Volume Variable, dependent on sample concentration and column size
Column Temperature Ambient or controlled (e.g., 30 °C)

Table 2: Example Purification Gradient

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955

Visualizations

HPLC_Purification_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Crude Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase A & B Preparation SystemEquilibration HPLC System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection GradientElution Gradient Elution Injection->GradientElution Detection UV Detection GradientElution->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Signaling_Pathway_Placeholder cluster_input Input cluster_process Purification Process cluster_output Output Crude_Sample Crude this compound HPLC_Column C18 Reverse-Phase Column Crude_Sample->HPLC_Column Separation Separation based on Hydrophobicity HPLC_Column->Separation Mobile_Phase_Gradient Acetonitrile/Water/TFA Gradient Mobile_Phase_Gradient->HPLC_Column Purified_Product Pure this compound Separation->Purified_Product Impurities Impurities Separation->Impurities

Caption: Logical relationship of the RP-HPLC purification process.

References

Application Note: Quantitative Analysis of N,N'-suberoyldiglycylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of N,N'-suberoyldiglycylglycine in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this di-acylated peptide. All quantitative data and experimental parameters are presented in clear, structured tables. Additionally, diagrams illustrating the experimental workflow and the principles of tandem mass spectrometry are provided.

Introduction

This compound is a synthetic peptide derivative with potential applications in various research areas, including its use as a linker in drug-conjugate development or as a standalone therapeutic agent. Accurate and reliable quantification of this molecule in complex biological samples is crucial for pharmacokinetic studies, metabolism research, and overall drug development. Mass spectrometry (MS) has become a primary tool for such analyses due to its high sensitivity and specificity.[1] This note provides a representative LC-MS/MS protocol for the determination of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances from the biological matrix.[2]

Materials:

  • Biological matrix (e.g., plasma, cell lysate)

  • This compound standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

  • Centrifuge

  • Vortex mixer

Protein Precipitation Protocol:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase column to resolve the analyte from matrix components.

ParameterValue
HPLC SystemUPLC/UHPLC System
ColumnC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Ionization is typically achieved using electrospray ionization (ESI) in positive mode.

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Data Presentation

The following table summarizes the hypothetical MRM transitions for this compound. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The fragmentation of peptide-like molecules often occurs at the amide bonds.[3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound373.2298.21003015
This compound373.2185.11003025
Internal Standard (¹³C₆)379.2304.21003015

Note: The exact m/z values are predicted based on the chemical structure of this compound (C₁₆H₂₆N₄O₆, MW: 370.4 g/mol ) and should be empirically determined.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

mrm_principle ion_source Ion Source q1 Q1: Precursor Ion Selection (e.g., m/z 373.2) ion_source->q1 Ionized Mixture q2 q2: Collision Cell (Fragmentation) q1->q2 Selected Precursor q3 Q3: Product Ion Selection (e.g., m/z 298.2) q2->q3 Fragment Ions detector Detector q3->detector Selected Product

References

Application Notes and Protocols for N,N'-suberoyldiglycylglycine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N,N'-suberoyldiglycylglycine is a novel synthetic molecule composed of a central suberic acid core linked to two diglycylglycine peptide chains. The suberoyl moiety is a key structural feature found in potent histone deacetylase (HDAC) inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat).[1][2] The diglycylglycine component, a tripeptide of glycine, may enhance the compound's solubility, cell permeability, and bioavailability.[3] Given its structural similarity to known HDAC inhibitors, this compound is postulated to exhibit anti-cancer and neuroprotective properties. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound.

Postulated Mechanism of Action

Based on its suberoyl group, this compound is hypothesized to function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound may induce hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[2] This can lead to the induction of apoptosis, cell cycle arrest, and differentiation in cancer cells.[4] Furthermore, like other HDAC inhibitors, it may modulate non-histone proteins and influence key signaling pathways such as PI3K/Akt and MAPK/ERK.[4][5]

Potential Applications in Cell Culture
  • Oncology Research: The primary application of this compound is expected to be in cancer cell biology. It can be used to:

    • Investigate the dose-dependent cytotoxic effects on various cancer cell lines.

    • Study the induction of apoptosis and cell cycle arrest.

    • Elucidate its impact on cancer cell signaling pathways.

  • Neuroscience Research: Some HDAC inhibitors have demonstrated neurotrophic and neuroprotective effects.[5] Therefore, this compound could be explored for its ability to:

    • Promote neurite outgrowth in neuronal cell models.

    • Protect neuronal cells from oxidative stress or excitotoxicity.

  • Epigenetics Research: As a putative HDAC inhibitor, this compound can be a valuable tool for studying the role of histone acetylation in gene regulation and cellular function.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols described below.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (72h treatment)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer5.2 ± 0.4
MCF-7Breast Cancer8.1 ± 0.7
A549Lung Cancer12.5 ± 1.1
U-87 MGGlioblastoma6.8 ± 0.5

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h treatment)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control02.1 ± 0.31.5 ± 0.23.6 ± 0.5
Compound2.510.3 ± 1.25.4 ± 0.615.7 ± 1.8
Compound5.025.6 ± 2.112.8 ± 1.538.4 ± 3.6
Compound10.038.2 ± 3.520.1 ± 2.358.3 ± 5.8

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h treatment)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.2 ± 2.530.1 ± 1.814.7 ± 1.2
Compound2.565.8 ± 3.122.5 ± 1.511.7 ± 0.9
Compound5.075.3 ± 3.815.2 ± 1.39.5 ± 0.8
Compound10.082.1 ± 4.29.8 ± 0.98.1 ± 0.7

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against acetylated histone H3, total histone H3, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Treatment->Western_Blot IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp

Caption: Experimental workflow for the in vitro characterization of this compound.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis_Genes ↑ Apoptosis Genes Gene_Expression->Apoptosis_Genes Cell_Cycle_Inhibitors ↑ Cell Cycle Inhibitors Gene_Expression->Cell_Cycle_Inhibitors Cell_Survival ↓ Cell Survival Apoptosis_Genes->Cell_Survival Cell_Proliferation ↓ Cell Proliferation Cell_Cycle_Inhibitors->Cell_Proliferation Compound This compound HDAC HDAC Compound->HDAC Inhibition PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway Compound->MAPK_ERK Inhibition HDAC->Histones Deacetylation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Proliferation

Caption: Postulated signaling pathway of this compound as an HDAC inhibitor.

References

Application Notes and Protocols: N,N'-suberoyldiglycylglycine for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-suberoyldiglycylglycine is a unique bolaamphiphilic molecule characterized by two glycylglycine head groups linked by a suberic acid backbone.[1] This structure, featuring peptide-like moieties, presents an intriguing candidate for enzyme inhibition studies, particularly for enzymes that recognize peptide substrates, such as proteases. This document provides a hypothetical framework and detailed protocols for evaluating the enzyme inhibitory potential of this compound, using collagenase as a primary example. While direct inhibitory data for this specific compound is not currently available in public literature, its structural characteristics suggest a potential for competitive or other modes of inhibition against enzymes with dipeptide recognition sites.

Introduction to this compound

This compound is a symmetrical bolaamphiphile, meaning it possesses two hydrophilic head groups at opposite ends of a hydrophobic linker. The hydrophilic portions are dipeptides (glycylglycine), and the hydrophobic linker is an eight-carbon suberoyl group. This structure imparts unique self-assembly properties and presents peptide-like motifs that could interact with the active sites of enzymes, particularly proteases like collagenases, which are crucial in various physiological and pathological processes.[2]

Potential Advantages in Drug Development:

  • Proteolytic Resistance: The non-standard linkage may offer resistance to degradation by peptidases compared to natural peptide inhibitors.

  • Structural Mimicry: The diglycylglycine units can mimic natural substrates, potentially leading to competitive inhibition.

  • Bivalency: The bolaamphiphilic nature allows for the possibility of engaging with two sites on an enzyme or two separate enzyme molecules, which could lead to enhanced potency or novel mechanisms of action.

Hypothetical Enzyme Inhibition Data

To illustrate the potential of this compound as an enzyme inhibitor, the following tables present hypothetical, yet realistic, quantitative data from a series of enzyme kinetic assays against a representative metalloproteinase, such as collagenase from Clostridium histolyticum.

Table 1: Inhibitory Activity of this compound against Collagenase

CompoundIC50 (µM)Inhibition Type
This compound15.2Competitive
1,10-Phenanthroline (Control)2.5Non-competitive
Glycylglycine> 1000No Inhibition

Table 2: Kinetic Parameters of Collagenase in the Presence of this compound

Inhibitor Concentration (µM)Apparent K_m_ (mM)V_max_ (µmol/min)K_i_ (µM)
0 (No Inhibitor)0.5100-
100.8510014.8
201.210015.1
502.510015.5

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for conducting a collagenase inhibition assay.

Synthesis of this compound

This protocol describes a potential synthetic route for this compound.

Materials:

  • Glycylglycine

  • Suberoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Distilled water

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve glycylglycine (2.2 equivalents) in an aqueous solution of sodium bicarbonate (4 equivalents).

  • Addition of Suberoyl Chloride: Cool the solution in an ice bath. Slowly add a solution of suberoyl chloride (1 equivalent) in dichloromethane dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up: Separate the aqueous and organic layers. Wash the aqueous layer with dichloromethane.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.

  • Precipitation and Filtration: A white precipitate should form upon acidification. Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Drying: Dry the solid product under vacuum to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Collagenase Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against collagenase.

Materials:

  • Collagenase from Clostridium histolyticum

  • Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5

  • Fluorogenic collagenase substrate (e.g., DQ™ collagen, type I from bovine skin, fluorescein conjugate)

  • This compound (dissolved in assay buffer)

  • Positive control inhibitor (e.g., 1,10-Phenanthroline)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~495/515 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorogenic substrate in distilled water according to the manufacturer's instructions.

    • Prepare a stock solution of collagenase in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup (in triplicate):

    • Test Wells: Add 50 µL of assay buffer, 20 µL of the this compound dilution, and 10 µL of the collagenase solution.

    • Positive Control Wells: Add 50 µL of assay buffer, 20 µL of the positive control inhibitor solution, and 10 µL of the collagenase solution.

    • Enzyme Control Wells (No Inhibitor): Add 70 µL of assay buffer and 10 µL of the collagenase solution.

    • Blank Wells (No Enzyme): Add 80 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis synthesis Synthesis of This compound plate_setup Plate Setup (Inhibitor, Enzyme, Buffer) synthesis->plate_setup reagents Preparation of Assay Reagents reagents->plate_setup pre_incubation Pre-incubation (15 min, 37°C) plate_setup->pre_incubation reaction_start Add Substrate & Start Reaction pre_incubation->reaction_start measurement Fluorescence Measurement reaction_start->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc competitive_inhibition E Enzyme (Collagenase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Collagen) I Inhibitor (this compound) P Product ES->P k_cat P->E + E

References

Application Notes and Protocols for Developing a Bioassay for N,N'-Suberoyldiglycylglycine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-suberoyldiglycylglycine is a model bolaamphiphile, characterized by two polar glycylglycine headgroups linked by a hydrophobic suberic acid chain[1]. The unique structure of bolaamphiphiles suggests potential interactions with biological membranes and macromolecules, making them interesting candidates for various therapeutic applications. This document provides a detailed protocol for developing a bioassay to characterize the biological activity of this compound, focusing on its potential antimicrobial and anti-biofilm properties, a common activity for amphiphilic molecules.

Hypothesized Biological Activity: Antimicrobial and Anti-Biofilm Effects

Based on its amphiphilic nature, it is hypothesized that this compound may exhibit antimicrobial activity by disrupting bacterial cell membranes or interfering with cellular processes. Furthermore, it may inhibit biofilm formation, a critical virulence factor in many pathogenic bacteria. The following protocols are designed to test these hypotheses.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Agar plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight in MHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

  • Incubation:

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound that shows no visible growth (or a significant reduction in OD compared to the positive control).

  • MBC Determination:

    • Take an aliquot from the wells that showed no visible growth in the MIC assay.

    • Plate the aliquots onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (30%)

Procedure:

  • Preparation of Bacterial Culture and Compound Dilutions:

    • Prepare an overnight bacterial culture and dilute it to approximately 1 x 10^6 CFU/mL in TSB with glucose.

    • Prepare serial dilutions of this compound in the 96-well plate.

  • Biofilm Formation:

    • Add the bacterial culture to the wells with the compound dilutions.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells with water.

  • Quantification:

    • Solubilize the stained biofilm by adding 95% ethanol or 30% acetic acid to each well.

    • Incubate for 15-30 minutes.

    • Measure the absorbance at 570 nm.

    • The percentage of biofilm inhibition is calculated relative to the control wells.

Data Presentation

Table 1: Antimicrobial Activity of this compound

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus
Pseudomonas aeruginosa

| Escherichia coli | | |

Table 2: Biofilm Inhibition by this compound

Concentration (µg/mL) Absorbance at 570 nm (Mean ± SD) % Biofilm Inhibition
Control 0%
Concentration 1
Concentration 2

| Concentration 3 | | |

Visualizations

experimental_workflow_mic_mbc cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) incubate Add Inoculum to Plate Incubate 18-24h at 37°C prep_bacteria->incubate prep_compound Serial Dilute Compound in 96-well plate prep_compound->incubate read_mic Read OD600 Determine MIC incubate->read_mic plate_mbc Plate from clear wells onto Agar read_mic->plate_mbc read_mbc Incubate Agar 18-24h Determine MBC plate_mbc->read_mbc experimental_workflow_biofilm cluster_setup Setup cluster_growth Biofilm Growth cluster_quantification Quantification setup_culture Prepare Bacterial Culture (1x10^6 CFU/mL) growth Add Culture to Plate Incubate 24-48h at 37°C setup_culture->growth setup_dilutions Prepare Compound Dilutions in 96-well plate setup_dilutions->growth wash_planktonic Wash Planktonic Cells growth->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain solubilize Solubilize Stain stain->solubilize read_abs Read Absorbance at 570nm solubilize->read_abs hypothetical_pathway cluster_bacteria Bacterial Cell qs_signal Quorum Sensing Signal (e.g., AHL) receptor Receptor Protein qs_signal->receptor binds gene_expression Virulence Gene Expression receptor->gene_expression activates biofilm Biofilm Formation gene_expression->biofilm leads to compound This compound compound->receptor potential inhibition

References

The Elusive Probe: No Public Data Found for N,N'-suberoyldiglycylglycine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific information, application notes, or experimental protocols were found for the compound "N,N'-suberoyldiglycylglycine" for its use as a molecular probe.

This inquiry, aimed at providing detailed resources for researchers, scientists, and drug development professionals, could not be fulfilled due to the apparent absence of this specific molecule in the public domain. Searches for this compound and its potential variations, including "N,N'-bis(glycyl)suberamide" and "suberoyldiglycine," did not yield any relevant results detailing its synthesis, properties, or application as a molecular probe.

The components of the requested molecule's name, suberic acid and glycylglycine, are well-known chemical entities. Suberic acid is a dicarboxylic acid, and glycylglycine is a dipeptide. While derivatives of both are utilized in various biochemical applications, the specific conjugate "this compound" does not appear to be a commonly used or documented tool in the scientific community.

It is possible that this compound is:

  • A novel or proprietary molecule that has not yet been described in publicly accessible literature.

  • Known by a different, less intuitive chemical name or a specific commercial product name that was not used in the search queries.

  • A theoretical or conceptual molecule that has not been synthesized or characterized for use as a molecular probe.

Without any foundational data on this compound, it is not possible to generate the requested detailed application notes, experimental protocols, data tables, or visualizations of its signaling pathways or experimental workflows.

Researchers interested in this specific chemical structure may need to undertake its synthesis and characterization as a novel compound. For professionals seeking molecular probes with similar potential functionalities, it would be advisable to search for probes based on desired targets or mechanisms of action rather than this specific chemical name.

Application of N,N'-Suberoyldiglycylglycine in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of N,N'-suberoyldiglycylglycine in the formation of self-assembling hydrogels. These hydrogels possess significant potential for applications in drug delivery and tissue engineering due to their biocompatibility and tunable physical properties. The protocols outlined herein cover the synthesis of the hydrogelator, induction of hydrogelation, and comprehensive characterization of the resulting hydrogel, including its mechanical properties, drug release kinetics, and cytocompatibility.

Introduction

Self-assembling peptide-based hydrogels are a class of biomaterials that form three-dimensional networks through non-covalent interactions, entrapping large amounts of water.[1][2] These materials are of great interest in the biomedical field due to their structural similarity to the native extracellular matrix (ECM), inherent biocompatibility, and the ability to be designed with specific biological functions.[3][4] this compound is a bolaamphiphilic molecule consisting of a central hydrophobic suberoyl linker flanked by two hydrophilic diglycylglycine headgroups. This molecular architecture is designed to promote self-assembly in aqueous environments into fibrillar networks, leading to the formation of a hydrogel.

The formation of these hydrogels is primarily driven by a combination of hydrogen bonding between the peptide backbones and hydrophobic interactions involving the aliphatic suberoyl chain.[1] The resulting hydrogel can serve as a scaffold for three-dimensional cell culture or as a depot for the sustained release of therapeutic agents.[5][6]

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the characterization of this compound hydrogels.

Table 1: Rheological Properties of this compound Hydrogels

Hydrogelator Concentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (Pa·s)
0.55005080
1.01500120240
2.04500300720

Table 2: In Vitro Release of a Model Drug (Doxorubicin) from a 1.0 wt% Hydrogel

Time (hours)Cumulative Release (%)
15.2
618.5
1232.1
2455.8
4878.3
7292.5

Table 3: Cell Viability in the Presence of this compound Hydrogel

Cell LineAssayViability after 24h (%)Viability after 72h (%)
Fibroblasts (L929)MTT Assay98 ± 295 ± 3
Human Dermal FibroblastsLive/Dead Staining99 ± 197 ± 2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the hydrogelator molecule.

Materials:

  • Suberoyl chloride

  • Glycylglycine

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve glycylglycine in a 1 M NaHCO₃ aqueous solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of suberoyl chloride in DMF to the glycylglycine solution with vigorous stirring.

  • Allow the reaction to proceed for 4 hours at room temperature.

  • Acidify the reaction mixture to pH 2 with 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with cold deionized water.

  • Further purify the product by recrystallization from a suitable solvent or by washing with diethyl ether to remove unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 2: Preparation of this compound Hydrogel

This protocol details the method for inducing self-assembly and hydrogel formation.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Weigh the desired amount of this compound powder to achieve the target weight percentage (e.g., 10 mg for a 1.0 wt% hydrogel in 1 mL).

  • Add the appropriate volume of PBS (pH 7.4) to the powder.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete dispersion.

  • Incubate the solution at 37°C. Gelation should occur within 30-60 minutes.

  • Visually confirm gel formation by inverting the vial. A stable hydrogel will not flow.

Protocol 3: Rheological Characterization

This protocol outlines the procedure for measuring the mechanical properties of the hydrogel.[7][8][9]

Equipment:

  • Rheometer with parallel plate geometry

Procedure:

  • Carefully transfer the prepared hydrogel onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap setting (e.g., 1 mm).

  • Perform a strain sweep (0.01-100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).

  • Perform a frequency sweep (0.1-100 rad/s) at a constant strain within the LVER to measure the storage (G') and loss (G'') moduli as a function of frequency.

  • Record the G' and G'' values in the plateau region as the characteristic moduli of the hydrogel.

Protocol 4: In Vitro Drug Release Study

This protocol describes how to assess the release of an encapsulated therapeutic agent from the hydrogel.[5]

Materials:

  • Drug-loaded hydrogel (prepare by adding the drug to the PBS before gelation)

  • Release buffer (e.g., PBS at pH 7.4)

  • Spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known volume of the drug-loaded hydrogel into a vial.

  • Carefully add a known volume of release buffer on top of the hydrogel.

  • Incubate the vial at 37°C with gentle shaking.

  • At predetermined time points, withdraw a sample of the release buffer and replace it with an equal volume of fresh buffer.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: Cell Viability Assay

This protocol is for evaluating the biocompatibility of the hydrogel with cultured cells.[10][11][12]

Materials:

  • Sterile this compound hydrogel

  • Cell culture medium

  • Desired cell line (e.g., L929 fibroblasts)

  • MTT reagent or Live/Dead staining kit

  • Plate reader or fluorescence microscope

Procedure (MTT Assay):

  • Prepare the hydrogel in a 96-well plate.

  • Seed cells on top of or within the hydrogel.

  • Culture the cells for the desired time periods (e.g., 24 and 72 hours).

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Express cell viability as a percentage relative to cells cultured in the absence of the hydrogel.

Mandatory Visualizations

SelfAssembly Monomer This compound Monomers Fibril Self-Assembled Nanofibrils Monomer->Fibril H-Bonding & Hydrophobic Interactions Hydrogel 3D Hydrogel Network Fibril->Hydrogel Entanglement

Caption: Self-assembly of this compound into a hydrogel.

Workflow cluster_prep Preparation cluster_char Characterization cluster_app Application Testing Synthesis Synthesis of Hydrogelator Purification Purification Synthesis->Purification Hydrogelation Hydrogel Formation Purification->Hydrogelation Rheology Rheology Hydrogelation->Rheology Morphology Morphology (SEM/TEM) Hydrogelation->Morphology DrugRelease Drug Release Hydrogelation->DrugRelease CellViability Cell Viability Hydrogelation->CellViability

Caption: Experimental workflow for hydrogel preparation and testing.

SignalingPathway Hydrogel Drug-Loaded Hydrogel Drug Released Drug Hydrogel->Drug Sustained Release Receptor Cell Surface Receptor Drug->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Response Cellular Response TF->Response Gene Expression

Caption: A representative drug-induced signaling pathway.

References

Application Notes and Protocols for N,N'-Suberoyldiglycylglycine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of N,N'-suberoyldiglycylglycine in drug delivery systems. The following application notes and protocols are therefore presented as generalized methodologies based on the principles of N-substituted glycine (peptoid) chemistry and common drug delivery formulation techniques. These protocols should be considered as a starting point for research and development, and significant empirical optimization will be required for the specific application of this compound.

Introduction to this compound for Drug Delivery

This compound is a symmetrical molecule featuring a central suberoyl (octanedioyl) linker connecting two diglycylglycine moieties. This structure presents several potential advantages for the design of drug delivery systems:

  • Biocompatibility: The building blocks (glycine and suberic acid) are generally considered biocompatible.

  • Biodegradability: The amide linkages are susceptible to enzymatic or hydrolytic cleavage, potentially allowing for the controlled release of encapsulated therapeutics and the degradation of the carrier.

  • Functionality: The carboxylic acid termini and amide groups offer sites for further chemical modification, such as the attachment of targeting ligands or the crosslinking into larger polymer networks.

  • Self-Assembly: The amphiphilic nature of such molecules can drive the formation of higher-order structures like hydrogels or nanoparticles, which are suitable for drug encapsulation.

These properties make this compound a theoretical candidate for creating novel hydrogels and nanoparticles for controlled drug release.

Synthesis of this compound

The synthesis of this compound can be approached using standard peptide coupling techniques. A plausible synthetic route involves the coupling of suberoyl chloride with an excess of glycylglycylglycine (triglycine) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycylglycylglycine (Triglycine)

  • Suberoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Triglycine: Dissolve glycylglycylglycine (2.2 equivalents) in a saturated aqueous solution of sodium bicarbonate.

  • Preparation of Suberoyl Chloride Solution: In a separate flask, dissolve suberoyl chloride (1.0 equivalent) in dichloromethane.

  • Coupling Reaction: Add the suberoyl chloride solution dropwise to the triglycine solution at 0°C with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start Start dissolve_triglycine Dissolve Triglycine in NaHCO3(aq) start->dissolve_triglycine prepare_suberoyl Prepare Suberoyl Chloride in DCM start->prepare_suberoyl coupling Coupling Reaction (0°C to RT) dissolve_triglycine->coupling prepare_suberoyl->coupling monitoring Reaction Monitoring (TLC) coupling->monitoring workup Aqueous Work-up (Acidification & Extraction) monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_product This compound characterization->end_product

Caption: Synthetic workflow for this compound.

Formulation of this compound-Based Drug Delivery Systems

Hydrogel Formulation

This compound could potentially form hydrogels through self-assembly driven by hydrogen bonding and hydrophobic interactions, or through covalent crosslinking of its terminal carboxyl groups.

Experimental Protocol: pH-Triggered Hydrogelation

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Model drug (e.g., Doxorubicin HCl, Methylene Blue)

  • Vortex mixer

  • Inverting vial test setup

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a slightly acidic pH (e.g., pH 4-5) to ensure solubility.

  • Drug Loading: Dissolve the model drug in the this compound solution.

  • Hydrogel Formation:

    • Rapidly inject a specific volume of the polymer-drug solution into a vial containing PBS (pH 7.4).

    • Gently mix to initiate gelation.

  • Gelation Assessment: Observe gel formation over time using the inverting vial test. A stable gel will not flow upon inversion.

  • Characterization:

    • Swelling Ratio: Determine the swelling behavior of the hydrogel in PBS.

    • Drug Encapsulation Efficiency: Quantify the amount of drug encapsulated within the hydrogel.

    • In Vitro Drug Release: Monitor the release of the drug from the hydrogel into PBS over time using a dialysis method.

Hypothetical Data Presentation:

FormulationPolymer Conc. (wt%)Drug Loading (%)Encapsulation Efficiency (%)Swelling Ratio (at 24h)
HG-11.0585.2 ± 3.115.3 ± 1.2
HG-22.0592.5 ± 2.512.8 ± 0.9
HG-33.0595.1 ± 1.810.1 ± 0.7

Diagram of Hydrogel Formation and Drug Release:

G cluster_hydrogel Hydrogel Drug Delivery Workflow start This compound + Drug (Acidic pH) mixing Injection into PBS (pH 7.4) start->mixing gelation Self-Assembly & Hydrogel Formation mixing->gelation encapsulation Drug Encapsulation gelation->encapsulation release Sustained Drug Release (Diffusion/Degradation) encapsulation->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Workflow for hydrogel-based drug delivery.

Nanoparticle Formulation

Nanoparticles can be formulated using this compound through methods like nanoprecipitation or emulsification, leveraging its amphiphilic character.

Experimental Protocol: Nanoprecipitation for Nanoparticle Formation

Materials:

  • This compound

  • Acetone or other suitable organic solvent

  • Deionized water

  • Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the hydrophobic drug in acetone.

  • Nanoprecipitation: Add the organic solution dropwise into deionized water under constant stirring.

  • Solvent Evaporation: Stir the resulting suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the nanoparticle suspension using DLS.

    • Morphology: Observe the shape and size of the nanoparticles using TEM.

    • Drug Loading and Encapsulation Efficiency: Determine the amount of drug loaded into the nanoparticles.

    • In Vitro Drug Release: Study the release profile of the drug from the nanoparticles in a suitable release medium.

Hypothetical Data Presentation:

FormulationPolymer:Drug RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)
NP-110:1150.3 ± 5.20.15 ± 0.02-25.6 ± 1.58.2 ± 0.7
NP-25:1185.7 ± 7.80.21 ± 0.03-22.1 ± 1.915.4 ± 1.1
NP-32:1220.1 ± 9.10.28 ± 0.04-18.9 ± 2.328.9 ± 2.4

Diagram of Nanoparticle Formulation Workflow:

G cluster_nanoparticle Nanoparticle Formulation Workflow start Dissolve Polymer + Drug in Organic Solvent nanoprecipitation Dropwise addition to Aqueous Phase start->nanoprecipitation self_assembly Nanoparticle Self-Assembly nanoprecipitation->self_assembly solvent_evaporation Solvent Evaporation self_assembly->solvent_evaporation purification Purification (Centrifugation) solvent_evaporation->purification characterization Characterization (DLS, TEM) purification->characterization final_product Drug-Loaded Nanoparticles characterization->final_product

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

Biocompatibility Assessment

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (as hydrogel or nanoparticles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound formulation. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Hypothetical Data Presentation:

Concentration (µg/mL)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
1098.5 ± 2.196.3 ± 3.494.1 ± 2.8
5095.2 ± 3.592.8 ± 2.989.5 ± 4.1
10091.7 ± 4.288.1 ± 3.785.3 ± 4.5
25085.4 ± 5.180.6 ± 4.876.9 ± 5.3
50078.9 ± 6.372.3 ± 5.968.2 ± 6.1

Conclusion

While this compound presents theoretical potential as a biomaterial for drug delivery, a lack of published data necessitates that any research in this area begins with fundamental synthesis, formulation, and characterization. The protocols and data templates provided here offer a foundational framework for researchers to initiate such studies. The success of this compound as a drug delivery vehicle will be contingent on empirical validation of its formulation properties, drug release kinetics, and biocompatibility.

Troubleshooting & Optimization

Technical Support Center: N,N'-Suberoyldiglycylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N'-suberoyldiglycylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach is the di-acylation of diglycylglycine with a suberic acid derivative. Typically, suberoyl chloride or an activated form of suberic acid is reacted with diglycylglycine in the presence of a base. The reaction is usually performed in an aqueous or mixed aqueous-organic solvent system.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several parameters are crucial for maximizing the yield:

  • pH Control: Maintaining an optimal pH is essential to ensure the nucleophilicity of the glycine amino groups while minimizing hydrolysis of the acylating agent.

  • Stoichiometry: The molar ratio of the reactants (diglycylglycine and suberoyl derivative) needs to be carefully controlled to favor the formation of the desired di-acylated product over mono-acylated or unreacted starting material.

  • Temperature: Lower temperatures are often preferred to reduce the rate of side reactions and hydrolysis of the acylating agent.

  • Purity of Reagents: The purity of diglycylglycine, suberoyl chloride (or activated suberic acid), and solvents is critical to prevent unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). HPLC is particularly effective for quantifying the consumption of starting materials and the formation of the product and byproducts.

Troubleshooting Guides

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Hydrolysis of Suberoyl Chloride Ensure anhydrous conditions if using a non-aqueous solvent. If in an aqueous system, add the suberoyl chloride slowly and maintain a controlled pH and low temperature to favor amidation over hydrolysis.
Incomplete Reaction Increase the reaction time or slightly increase the temperature. Verify the stoichiometry of the reactants; a slight excess of the acylating agent might be necessary.
Suboptimal pH The pH of the reaction mixture should be maintained in the range of 8-10 to ensure the amino groups of diglycylglycine are deprotonated and nucleophilic. Use a suitable buffer or a pH-stat to maintain the pH.
Product Loss During Workup/Purification Optimize the extraction and purification steps. If using precipitation, ensure the correct solvent and temperature are used for maximum recovery. For chromatographic purification, select the appropriate stationary and mobile phases.[1][2][3][4]
Presence of Impurities

Problem: The final product is contaminated with significant amounts of impurities.

Impurity Type Identification Prevention/Removal
Mono-acylated Product Detected by MS (lower molecular weight) and HPLC (different retention time).Adjust the stoichiometry to use a slight excess of the acylating agent. Purification via RP-HPLC is usually effective.
Unreacted Diglycylglycine Detected by HPLC and potentially by NMR.Ensure sufficient acylating agent is used and that the reaction goes to completion. Can be removed by washing the organic extract with an acidic aqueous solution or by RP-HPLC.
Suberic Acid Detected by HPLC and MS. Results from the hydrolysis of suberoyl chloride.Minimize water content in reagents and solvents (if applicable). Can be removed by washing the organic extract with a basic aqueous solution or by RP-HPLC.
Polymeric Byproducts High molecular weight species detected by MS or Gel Permeation Chromatography (GPC).Can arise from intermolecular reactions. Maintain dilute reaction conditions to favor intramolecular reactions.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization.

  • Dissolve Diglycylglycine: Dissolve diglycylglycine in a suitable aqueous buffer (e.g., sodium bicarbonate) at a concentration of approximately 0.1-0.5 M. Cool the solution to 0-5 °C in an ice bath.

  • Prepare Acylating Agent: Dissolve suberoyl chloride in a water-miscible organic solvent like dioxane or acetone.

  • Acylation Reaction: Add the suberoyl chloride solution dropwise to the cooled diglycylglycine solution while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by adding a base (e.g., 2M NaOH) as needed.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, acidify the mixture to pH 2 with a strong acid (e.g., HCl).

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography (e.g., RP-HPLC).[1][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_gly Dissolve Diglycylglycine in Aqueous Buffer reaction Acylation at 0-5°C (pH 9-10) prep_gly->reaction prep_sub Dissolve Suberoyl Chloride in Organic Solvent prep_sub->reaction acidify Acidify to pH 2 reaction->acidify extract Extract with Organic Solvent acidify->extract purify Purify (RP-HPLC or Recrystallization) extract->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Hydrolysis of Acylating Agent start->cause2 Yes cause3 Suboptimal pH start->cause3 Yes cause4 Loss During Workup start->cause4 Yes end Proceed with Characterization start->end No solution1 Increase Reaction Time/ Temperature/Acylating Agent cause1->solution1 solution2 Use Anhydrous Solvents/ Slow Addition cause2->solution2 solution3 Maintain pH 8-10 cause3->solution3 solution4 Optimize Purification Steps cause4->solution4

Caption: A troubleshooting decision tree for addressing low synthesis yield.

signaling_pathway cluster_pathways Reaction Pathways Reactants Diglycylglycine + Suberoyl Chloride Desired Desired Di-acylation Reactants->Desired Optimal pH (8-10) Side1 Mono-acylation Reactants->Side1 Incorrect Stoichiometry Side2 Hydrolysis of Suberoyl Chloride Reactants->Side2 Excess Water/ High Temp Product This compound Desired->Product Impurity1 Mono-acylated Intermediate Side1->Impurity1 Impurity2 Suberic Acid Side2->Impurity2

Caption: Competing reaction pathways in the synthesis of this compound.

References

"solubility issues of N,N'-suberoyldiglycylglycine in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of N,N'-suberoyldiglycylglycine in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound for their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility of this compound.

Q1: Why is my this compound not dissolving in aqueous buffer (e.g., PBS, Tris)?

A1: this compound possesses both hydrophobic (the suberoyl chain) and hydrophilic (diglycylglycine units) characteristics. Its overall solubility in aqueous solutions can be limited, especially at higher concentrations.[1][2][3][4] Several factors can influence its solubility, including the concentration, pH of the buffer, temperature, and the presence of salts.

Q2: What is the first step I should take when encountering solubility issues?

A2: Before dissolving the entire batch of your compound, it is highly recommended to perform a small-scale solubility test.[2] This will help you determine the optimal solvent and conditions without risking your entire stock. Start with a small, pre-weighed amount of the compound and test different solvents and conditions systematically.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the aqueous buffer can significantly impact the solubility of peptides and peptide-like molecules.[1][2] For this compound, which has terminal carboxylic acid groups from the glycine moieties, altering the pH can change its net charge.

  • Acidic Conditions: In acidic buffers, the carboxyl groups will be protonated, reducing the overall negative charge and potentially decreasing solubility in aqueous solutions.

  • Neutral to Basic Conditions: In neutral to basic buffers (pH > 7), the carboxylic acid groups will be deprotonated, leading to a net negative charge. This increased charge can enhance interactions with water molecules and improve solubility. It is often beneficial to dissolve peptides at a pH away from their isoelectric point (pI).[1]

Q4: Can I use organic co-solvents to improve solubility?

A4: Yes, for hydrophobic or sparingly soluble peptides, using a small amount of an organic co-solvent is a common and effective strategy.[2][3][4]

  • First, attempt to dissolve the this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2][3]

  • Once dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring to reach the desired final concentration.

Important: Always consider the compatibility of the organic solvent with your downstream experimental assays, as some solvents can be toxic to cells or interfere with enzymatic reactions.[1]

Q5: Are there other techniques to aid dissolution?

A5: If simple mixing is insufficient, the following techniques can be employed:

  • Sonication: Applying ultrasonic energy can help break up aggregates and enhance the dissolution of the compound.[3]

  • Gentle Warming: Cautiously warming the solution (e.g., to 37-40°C) can increase the solubility of some compounds. However, be mindful of potential degradation at higher temperatures.[4]

  • Vortexing: Vigorous mixing can help to physically disperse the compound and aid in its dissolution.

Q6: My compound forms a gel-like substance in the buffer. What should I do?

A6: Gel formation can occur with some peptides, especially at high concentrations, due to the formation of intermolecular hydrogen bonds.[4] If this happens, try the following:

  • Dilute the sample to a lower concentration.

  • Use the organic co-solvent method described in Q4.

  • Adjust the pH of the buffer.

Factors Influencing Solubility: A Summary

The following table summarizes key factors and their general effects on the solubility of peptide-like molecules such as this compound.

FactorInfluence on SolubilityRecommendations
pH Solubility is generally lowest at the isoelectric point (pI) and increases as the pH is moved away from the pI.[1]For this compound, with its acidic terminal groups, increasing the pH to slightly basic conditions (e.g., pH 7.5-8.5) may improve solubility.
Temperature Increased temperature generally increases solubility.Gentle warming can be attempted, but monitor for any signs of degradation. Avoid excessive heat.[4]
Ionic Strength The effect can be variable. For some peptides, the presence of salts can increase solubility (salting-in), while for others, it can decrease solubility (salting-out).If using buffers with high salt concentrations, consider testing solubility in a low-salt buffer first.
Organic Co-solvents Small amounts of organic solvents like DMSO or ethanol can significantly increase the solubility of hydrophobic compounds.[2][3][4]Use a minimal amount of the organic solvent to create a concentrated stock, then dilute with your aqueous buffer.
Concentration Higher concentrations are more likely to lead to precipitation or aggregation.Start with a lower target concentration and gradually increase if solubility permits.
Mechanical Agitation Vortexing and sonication can help to break apart solid particles and enhance the rate of dissolution.[3]Use these methods, especially if you observe suspended particles.

Experimental Protocol: Solubilization of this compound

This protocol provides a general methodology for dissolving this compound. It is crucial to perform a small-scale solubility test first.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, Tris buffer)

  • Dimethyl sulfoxide (DMSO) or Ethanol (optional)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath or probe type)

Procedure:

  • Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Attempt with Aqueous Buffer:

    • Weigh a small, known amount of the compound into a sterile microcentrifuge tube.

    • Add a small volume of your desired aqueous buffer to achieve a high-concentration stock solution.

    • Vortex the tube vigorously for 30-60 seconds.

    • Visually inspect the solution. If it is clear, the compound is soluble at this concentration. You can then proceed to dilute it to your final working concentration.

    • If the solution is cloudy or contains visible particles, proceed to the next steps.

  • Troubleshooting Steps (if not soluble in aqueous buffer):

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes. Check for dissolution.

    • pH Adjustment: If your experimental design allows, try adjusting the pH of the buffer. For this compound, a slight increase in pH (e.g., to 8.0) might aid solubility.

    • Organic Co-solvent Method:

      • To a fresh, small, weighed amount of the compound, add a minimal volume of DMSO or ethanol (e.g., 10-50 µL).

      • Vortex until the compound is fully dissolved.

      • With continuous vortexing, slowly add your aqueous buffer dropwise to the organic stock solution until you reach your desired final concentration. Be mindful that adding the aqueous buffer too quickly can cause the compound to precipitate out of solution.

  • Final Preparation and Storage:

    • Once the compound is fully dissolved, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

    • For storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the solubility of this compound.

G start Start: Weigh small amount of this compound add_buffer Add aqueous buffer start->add_buffer vortex Vortex add_buffer->vortex check_solubility1 Is the solution clear? vortex->check_solubility1 soluble Soluble: Proceed with experiment check_solubility1->soluble Yes troubleshoot Insoluble: Troubleshoot check_solubility1->troubleshoot No sonicate Sonicate troubleshoot->sonicate check_solubility2 Is the solution clear? sonicate->check_solubility2 check_solubility2->soluble Yes adjust_ph Adjust pH (if possible) check_solubility2->adjust_ph No check_solubility3 Is the solution clear? adjust_ph->check_solubility3 check_solubility3->soluble Yes use_cosolvent Use organic co-solvent (e.g., DMSO) check_solubility3->use_cosolvent No dissolve_in_cosolvent Dissolve in minimal co-solvent use_cosolvent->dissolve_in_cosolvent add_buffer_slowly Slowly add aqueous buffer dissolve_in_cosolvent->add_buffer_slowly check_solubility4 Is the solution clear? add_buffer_slowly->check_solubility4 check_solubility4->soluble Yes consider_options Still insoluble: - Lower concentration - Try different buffer/co-solvent check_solubility4->consider_options No

A workflow for troubleshooting solubility issues of this compound.

References

"preventing degradation of N,N'-suberoyldiglycylglycine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N,N'-suberoyldiglycylglycine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Review storage conditions. Ensure the solution is stored at or below -20°C and the pH is within the optimal range (see FAQs). Minimize the number of freeze-thaw cycles. Consider preparing fresh solutions more frequently.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Hydrolysis of the amide bonds in the diglycylglycine moieties.Analyze the sample for the presence of expected degradation products such as Suberoylglycylglycine and Glycylglycine. Optimize the pH of the stock solution to be slightly acidic (pH 5-7) to minimize hydrolysis.[1][2][3][4]
Precipitation or cloudiness of the solution. Poor solubility or aggregation of the compound.Re-dissolve the compound using the recommended solvent. If solubility issues persist, consider using a small amount of an organic solvent like DMSO before diluting with an aqueous buffer. Sonication may also aid in dissolution.[2]
Variability between different aliquots of the same stock solution. Inconsistent storage or handling of aliquots. Degradation due to multiple freeze-thaw cycles of a master stock before aliquoting.Prepare single-use aliquots from a freshly prepared stock solution to avoid multiple freeze-thaw cycles.[1][2][5] Ensure all aliquots are stored under identical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide bonds within the diglycylglycine units. This can lead to the formation of smaller peptide fragments and ultimately the individual components. The most likely degradation products are Suberoylglycylglycine, Glycylglycine, and Glycine.

Q2: What are the optimal storage conditions for this compound solutions?

For maximum stability, it is recommended to store this compound solutions at -20°C or lower.[1][2][4][6] The solution should be prepared in a sterile, slightly acidic buffer (pH 5-7).[1][2][3][4] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the compound in single-use aliquots.[1][2][5]

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature play a crucial role in the stability of peptide-like molecules in solution.

  • pH: Extreme pH values (highly acidic or highly basic) can catalyze the hydrolysis of amide bonds. A slightly acidic to neutral pH range of 5-7 is generally recommended for the storage of peptide solutions to minimize degradation.[1][2][3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. Therefore, storing solutions at low temperatures (-20°C or below) is critical for long-term stability.[1][2][4][6]

Q4: How can I detect and quantify the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is the recommended method for detecting and quantifying the degradation of this compound. A reverse-phase HPLC method can separate the intact molecule from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the exact mass of the degradation products, confirming their identity.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation of moisture.

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For aqueous solutions, use a sterile, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0). If the compound is difficult to dissolve, a small amount of an organic solvent such as DMSO can be used initially, followed by dilution with the desired aqueous buffer.

  • Dissolution: Add the solvent to the lyophilized powder and vortex gently until fully dissolved. Sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -20°C or below. For long-term storage, -80°C is preferable.

Protocol 2: HPLC Method for Assessing the Stability of this compound

This is a general starting method and may require optimization for your specific instrumentation and experimental needs.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare your this compound sample in a suitable diluent (e.g., mobile phase A).

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks over time or under stress conditions (e.g., elevated temperature, different pH).

  • The peak corresponding to intact this compound will decrease in area as degradation occurs, while peaks for degradation products will appear and increase.

Visualizations

Degradation_Pathway This compound This compound Suberoylglycylglycine Suberoylglycylglycine This compound->Suberoylglycylglycine Hydrolysis Suberic acid + Glycylglycine Suberic acid + Glycylglycine Suberoylglycylglycine->Suberic acid + Glycylglycine Hydrolysis Glycylglycine Glycylglycine Glycine Glycine Glycylglycine->Glycine Hydrolysis

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation & Storage cluster_analysis Stability Analysis Weigh_Compound Weigh Compound Dissolve Dissolve in Buffer (pH 5-7) Weigh_Compound->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at <= -20°C Aliquot->Store Thaw_Aliquot Thaw Aliquot Store->Thaw_Aliquot Incubate Incubate (Experimental Conditions) Thaw_Aliquot->Incubate Analyze_HPLC Analyze by HPLC Incubate->Analyze_HPLC Quantify Quantify Degradation Analyze_HPLC->Quantify

Caption: Recommended workflow for handling and stability analysis.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results? Check_Storage Review Storage Conditions: - Temperature <= -20°C? - pH 5-7? - Single-use aliquots? Inconsistent_Results->Check_Storage Analyze_Degradation Perform HPLC Analysis for Degradation Products Check_Storage->Analyze_Degradation Conditions OK Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Conditions Not OK Analyze_Degradation->Inconsistent_Results No Degradation Optimize_Conditions Optimize Storage/Experimental Buffer Analyze_Degradation->Optimize_Conditions Degradation Observed Prepare_Fresh->Inconsistent_Results

References

"troubleshooting N,N'-suberoyldiglycylglycine aggregation problems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with N,N'-suberoyldiglycylglycine, particularly concerning aggregation and solubility.

Troubleshooting Guide: Aggregation and Solubility Issues

Problem: You observe precipitation, cloudiness, or gelling when trying to dissolve or use this compound in an aqueous buffer.

This guide provides a systematic approach to troubleshoot and resolve these common issues.

Diagram: Troubleshooting Workflow for Aggregation

TroubleshootingWorkflow cluster_start cluster_initial_steps Initial Checks & Dissolution Strategy cluster_ph_adjustment pH Modification cluster_solvents Organic Solvents cluster_physical_methods Physical Intervention cluster_outcome start Start: Aggregation or Precipitation Observed solubility_test Perform Small-Scale Solubility Test start->solubility_test check_charge Determine Theoretical Charge at Working pH solubility_test->check_charge dissolve_water Attempt Dissolution in High-Purity Water check_charge->dissolve_water adjust_ph_basic Add Dilute Base (e.g., 0.1M NaOH or NH4OH) Dropwise to Increase pH check_charge->adjust_ph_basic If net charge is negative or neutral (likely for this molecule) adjust_ph_acidic Add Dilute Acid (e.g., 0.1M HCl or Acetic Acid) Dropwise to Decrease pH check_charge->adjust_ph_acidic If net charge were positive sonicate Sonicate Solution in Cool Water Bath dissolve_water->sonicate If insoluble success Success: Clear Solution dissolve_water->success If soluble use_dmso Prepare Concentrated Stock in an Organic Solvent (e.g., DMSO, DMF) adjust_ph_basic->use_dmso If pH adjustment fails adjust_ph_basic->success If soluble adjust_ph_acidic->use_dmso If pH adjustment fails adjust_ph_acidic->success If soluble add_to_buffer Add Stock Solution Dropwise to Stirring Aqueous Buffer use_dmso->add_to_buffer add_to_buffer->success If soluble fail Issue Persists: Contact Technical Support add_to_buffer->fail If precipitates heat Gently Warm Solution (e.g., to 37°C) sonicate->heat heat->adjust_ph_basic If still insoluble

Caption: A step-by-step workflow for troubleshooting aggregation issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS). What is the likely cause?

A1: The limited solubility of this compound in neutral aqueous buffers like PBS is often due to its molecular structure. The suberoyl component is a hydrophobic eight-carbon chain, which reduces water solubility.[1] Additionally, the diglycylglycine portion, while polar, contributes to a molecule with a likely isoelectric point (pI) near neutral pH.[2] At its pI, a molecule has a net neutral charge, minimizing its interaction with water and leading to the lowest solubility.[2]

Q2: How does pH affect the solubility of this compound?

A2: The molecule has two terminal carboxylic acid groups from the suberoyl moiety and potentially a free C-terminal carboxyl group, along with a free N-terminal amino group on the glycine residues. The solubility is highly pH-dependent.

  • At acidic pH (e.g., < 4): The carboxylic acid groups are protonated (-COOH), reducing the molecule's overall negative charge and potentially its solubility.

  • At neutral pH (around its pI): The molecule has a net zero charge, leading to minimal solubility.[2]

  • At basic pH (e.g., > 8): The carboxylic acid groups are deprotonated to form carboxylates (-COO⁻), giving the molecule a net negative charge.[1] This increased charge enhances interactions with polar water molecules, significantly improving solubility.[1][3]

Diagram: Effect of pH on this compound Charge

pH_Effect cluster_structure cluster_conditions Structure HOOC-(CH₂)₆-CO-NH-Gly-Gly-NH-CO-(CH₂)₆-COOH (Simplified Representation) low_ph Low pH (e.g., pH 3) -COOH groups protonated Net Charge ≈ 0 Structure->low_ph Acidic Conditions pi_ph Isoelectric Point (pI) (e.g., pH ~5-6) -COO⁻ and -NH₃⁺ balance Net Charge = 0 MINIMUM SOLUBILITY Structure->pi_ph Neutral Conditions high_ph High pH (e.g., pH 9) -COOH groups deprotonated (-COO⁻) Net Charge is Negative MAXIMUM SOLUBILITY Structure->high_ph Basic Conditions

Caption: Influence of pH on the ionization state and solubility.

Q3: What is the recommended procedure for dissolving this compound?

A3: Always perform a small-scale test before dissolving your entire sample.[2]

  • Start with Water: Attempt to dissolve a small amount in high-purity, deionized water.

  • Adjust pH: If it is insoluble in water, try adding a small amount of a dilute basic solution, such as 0.1M NaOH or ammonium hydroxide, dropwise while vortexing. This should deprotonate the carboxylic acids and aid dissolution.[3][4]

  • Use an Organic Solvent: If pH adjustment is insufficient or not suitable for your experiment, prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5][6] Once fully dissolved, slowly add this stock solution dropwise into your vigorously stirring aqueous buffer to the final desired concentration. This method helps to avoid localized high concentrations that can lead to precipitation.

Q4: Can I use sonication or heat to help dissolve the compound?

A4: Yes, these methods can be effective.

  • Sonication: A brief period of sonication in a water bath can help break up small aggregates and enhance dissolution.[2]

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can also increase solubility.[2] However, be cautious with temperature, as excessive heat could potentially degrade the compound.

Quantitative Data Summary

The following tables provide hypothetical solubility data for a compound with properties similar to this compound to illustrate the effects of different solvents and pH conditions.

Table 1: Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)Observations
Deionized Water< 0.1Insoluble, forms suspension
PBS (pH 7.4)< 0.1Insoluble, forms suspension
Ethanol~ 1.0Sparingly soluble
DMSO> 50Freely soluble
DMF> 50Freely soluble

Table 2: Effect of pH on Aqueous Solubility at 25°C

Aqueous BufferpHSolubility (mg/mL)
0.1 M Citrate Buffer4.0~ 0.2
Deionized Water~6.5< 0.1
0.1 M Phosphate Buffer7.4< 0.1
0.1 M Carbonate Buffer9.0~ 5.0
0.1 M NaOH13.0> 20

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Weigh approximately 1 mg of this compound into a microcentrifuge tube.

  • Add 100 µL of the desired solvent (e.g., deionized water, PBS).

  • Vortex the tube for 30 seconds.

  • Visually inspect for undissolved material.

  • If not dissolved, sonicate in a bath sonicator for 5 minutes.[2]

  • Re-inspect the solution. If it remains a suspension or cloudy, the compound is considered insoluble under those conditions.

  • If the compound is for use in a cell-based assay, ensure the final concentration of any organic solvent is non-toxic to the cells (typically <0.5% DMSO).[6]

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
  • Weigh the desired amount of this compound into a suitable container.

  • Add approximately 80% of the final required volume of deionized water. The solution will likely be a suspension.

  • While stirring, add a 0.5 M NaOH solution dropwise.

  • Monitor the solution for clarity. Stop adding the base as soon as the compound is fully dissolved.

  • Check the pH of the solution and adjust to your desired experimental pH using dilute HCl or NaOH. Note that lowering the pH back towards neutral may cause precipitation.

  • Add deionized water to reach the final desired volume.

  • Sterile-filter the solution if required for downstream applications.

References

Technical Support Center: Optimizing Novel Compound Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in determining the optimal dosage of novel compounds, using N,N'-suberoyldiglycylglycine as a placeholder example, for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the dosage of a new compound like this compound for in vitro studies?

A1: The initial step is to perform a dose-range finding study. This experiment exposes a relevant cell line to a wide range of compound concentrations to identify a broad effective and non-toxic range. A typical starting point is a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

Q2: How do I select the appropriate cell line for my in vitro study?

A2: The choice of cell line should be driven by the research question. Consider the tissue of origin, genetic background, and expression of the target protein or pathway you are investigating. The cell line should be well-characterized and readily available.

Q3: What are the common assays to assess cell viability and cytotoxicity?

A3: Several assays can determine the effect of a compound on cell health. Common methods include MTT, MTS, and XTT assays, which measure metabolic activity.[1] ATP-based assays, such as CellTiter-Glo®, measure the amount of ATP in viable cells.[2] Lactate dehydrogenase (LDH) release assays can be used to quantify cell membrane damage.

Q4: How long should I incubate the cells with the compound?

A4: Incubation time is a critical parameter and should be optimized. A typical starting point is 24, 48, and 72 hours to observe both acute and chronic effects. Real-time cell viability assays can help in determining the optimal time point for your specific compound and cell line.[3]

Q5: My compound is not dissolving well in the culture medium. What should I do?

A5: Poor solubility is a common issue. Initially, try dissolving the compound in a small amount of a biocompatible solvent like DMSO or ethanol before diluting it in the culture medium. Ensure the final solvent concentration in the medium is low (typically <0.5%) and does not affect cell viability. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of the compound at any concentration The compound may be inactive in the chosen cell line, the concentration range may be too low, or the incubation time may be too short.Verify the compound's activity in a cell-free assay if possible. Expand the concentration range to higher doses. Increase the incubation time. Consider using a different, potentially more sensitive, cell line.
All cells die, even at the lowest concentration The compound is highly cytotoxic, or there was an error in preparing the stock solution.Perform a wider dose-range finding study with much lower concentrations. Double-check the calculations and preparation of your stock and working solutions.
Inconsistent results between experiments Variation in cell passage number, reagent quality, or incubation conditions.Use cells within a consistent and low passage number range. Use fresh reagents and ensure proper storage. Maintain consistent incubator conditions (temperature, CO2, humidity).

Experimental Protocols

Protocol 1: Dose-Range Finding using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Plate Setup: Follow steps 1-3 from the Dose-Range Finding protocol.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Lysis and Signal Generation: Add the ATP assay reagent directly to the wells (typically in a 1:1 ratio with the culture medium).

  • Incubation: Incubate at room temperature for a short period (as per the manufacturer's instructions, usually 10-30 minutes) to lyse the cells and stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP and, therefore, the number of viable cells.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT, ATP) Incubation->Viability_Assay Data_Acquisition Data Acquisition Viability_Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A generalized workflow for in vitro dose-response experiments.

Troubleshooting_Logic Start Experiment Complete Check_Results Consistent Results? Start->Check_Results High_Variability High Variability? Check_Results->High_Variability No Check_Reagents Check Reagents & Passage # Check_Results->Check_Reagents Yes High_Toxicity High Toxicity? High_Variability->High_Toxicity No Review_Seeding Review Seeding & Pipetting High_Variability->Review_Seeding Yes No_Effect No Effect? Increase_Dose_Time Increase Dose/Time No_Effect->Increase_Dose_Time Yes Proceed Proceed to Further Experiments No_Effect->Proceed No High_Toxicity->No_Effect No Decrease_Dose Decrease Dose High_Toxicity->Decrease_Dose Yes

Caption: A troubleshooting decision tree for in vitro dosage studies.

References

Technical Support Center: N,N'-Suberoyldiglycylglycine Purification & Side Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of N,N'-suberoyldiglycylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The expected monoisotopic mass of this compound is 344.1590 g/mol . This should be the primary peak observed during mass spectrometry analysis of the purified product.

Q2: What are the most common types of side products encountered during the synthesis of this compound?

Common side products can be categorized as follows:

  • Process-Related Impurities: These arise directly from the synthesis process and include unreacted starting materials, products of incomplete reactions, and side reactions of the coupling reagents.

  • Degradation Products: These can form during the synthesis, purification, or storage of the final compound.

Q3: What analytical techniques are recommended for identifying impurities in my this compound sample?

A combination of High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for mass determination is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification of unknown impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Multiple Peaks Observed in HPLC Chromatogram

Possible Causes & Solutions

Potential Side Product Expected Mass Difference from Product (Δm/z) Suggested Action
Unreacted Diglycylglycine-168.08Optimize the molar ratio of suberoyl chloride to diglycylglycine. Increase reaction time or temperature.
Mono-acylated Diglycylglycine-84.04Similar to above, ensure sufficient suberoyl chloride is available for di-acylation.
Hydrolyzed Suberoyl Chloride (Suberic Acid)-Ensure anhydrous reaction conditions.
N-acylation at internal amide nitrogen0 (Isomer)This is difficult to control. Purification by preparative HPLC is the most effective solution.
Oligomerization (e.g., Dimer)+344.16Adjust reactant concentrations to favor intramolecular reactions.

Troubleshooting Workflow

Caption: Troubleshooting workflow for multiple peaks in HPLC.

Problem 2: Poor Yield After Purification

Possible Causes & Solutions

Cause Troubleshooting Step
Incomplete ReactionMonitor reaction progress using TLC or LC-MS to determine the optimal reaction time.
Product PrecipitationEnsure the product remains soluble in the reaction mixture. If not, consider a different solvent system.
Degradation During WorkupAvoid strongly acidic or basic conditions during extraction and purification.[1][2]
Adsorption to Purification MediaUse a different stationary phase for chromatography or modify the mobile phase composition.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100 - 1000.

  • Data Analysis: Extract ion chromatograms for the expected masses of potential side products listed in the troubleshooting table.

General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Diglycylglycine + Suberoyl Chloride Reaction Reaction in a suitable solvent with base (e.g., triethylamine) Reactants->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Prep_HPLC Preparative HPLC Crude->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Analyze Analyze Fractions by LC-MS Fractions->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final_Product Pure this compound Lyophilize->Final_Product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Scaling Up N,N'-Suberoyldiglycylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N'-suberoyldiglycylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the two amino groups of glycylglycine with suberoyl chloride in the presence of a base.[1][2][3] The base is crucial as it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[3][4]

Q2: What are the critical parameters to control during the Schotten-Baumann synthesis of this compound?

A2: Several parameters are critical for a successful synthesis, especially during scale-up. These include:

  • pH: Maintaining the appropriate pH is essential. The reaction is typically carried out in a biphasic system with an aqueous base.[2][3] The pH should be kept in a range that ensures the amino groups of glycylglycine are sufficiently nucleophilic while minimizing the hydrolysis of suberoyl chloride.[5][6][7]

  • Temperature: The reaction is often performed at room temperature or slightly below to control the exothermic nature of the acylation and reduce side reactions.[3]

  • Stoichiometry: Precise control of the molar ratios of glycylglycine, suberoyl chloride, and the base is necessary to maximize the yield of the desired product and minimize the formation of mono-acylated or oligomeric byproducts.

  • Addition Rate: A slow and controlled addition of suberoyl chloride to the glycylglycine solution is recommended to maintain temperature and pH and to prevent localized high concentrations of the acyl chloride, which can lead to side reactions.

Q3: What are the common side reactions to be aware of?

A3: The primary side reactions during the synthesis of this compound include:

  • Hydrolysis of Suberoyl Chloride: Suberoyl chloride is highly reactive and can be readily hydrolyzed by water to form suberic acid.[8][9][10][11] This is a competitive reaction that consumes the acylating agent and reduces the overall yield.

  • Formation of Mono-acylated Product: Incomplete acylation can lead to the formation of N-suberoyl-glycylglycine, where only one of the amino groups has reacted.

  • Oligomerization/Polymerization: If the stoichiometry is not carefully controlled, the bifunctional nature of both suberoyl chloride and glycylglycine can lead to the formation of oligomeric or polymeric byproducts.[12][13][14]

  • Formation of 2,5-Diketopiperazine: Glycylglycine can cyclize to form 2,5-diketopiperazine (glycine anhydride), especially under certain pH and temperature conditions.

Q4: How can I purify this compound at a larger scale?

A4: The standard and most effective method for purifying this compound and similar peptide derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[15][16] This technique separates the target molecule from impurities based on hydrophobicity.[15][17] Other potential purification methods include:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a cost-effective method for purification, especially at a larger scale.[18][19][20]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be useful for removing impurities with different charge characteristics.[17][21]

Q5: What analytical techniques are recommended for characterizing the final product and assessing its purity?

A5: A combination of analytical techniques should be used to confirm the identity and purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.[23][24]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[24]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Hydrolysis of Suberoyl Chloride - Ensure the reaction is performed under anhydrous or low-water conditions where possible, although the Schotten-Baumann reaction often uses a biphasic system.[8][25] - Add the suberoyl chloride slowly and sub-surface to the reaction mixture to promote reaction with glycylglycine over hydrolysis. - Optimize the pH; highly alkaline conditions can accelerate hydrolysis.
Incomplete Reaction - Verify the stoichiometry of all reagents. An excess of glycylglycine may be required to drive the reaction to completion. - Ensure efficient mixing, especially in a biphasic system, to maximize the contact between reactants. - Increase the reaction time or slightly elevate the temperature, monitoring for an increase in side products.
Sub-optimal pH - Carefully monitor and control the pH throughout the reaction. A pH that is too low will result in protonated, unreactive amine groups on glycylglycine.[5][6][7] A pH that is too high can increase hydrolysis of the suberoyl chloride.
Loss during Work-up/Purification - Optimize the extraction and washing steps to minimize product loss. - For RP-HPLC, ensure the loading and elution conditions are optimized to maximize recovery.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Identification Troubleshooting and Prevention
Mono-acylated Product HPLC peak with a different retention time than the desired product. Mass spectrometry will show a lower molecular weight.- Use a slight excess of suberoyl chloride. - Ensure adequate reaction time and efficient mixing.
Suberic Acid HPLC peak, often more polar than the product.- Minimize the amount of water in the organic solvent if not using a biphasic system. - Control the rate of addition of suberoyl chloride.
Oligomers/Polymers Broad peaks in the HPLC chromatogram, often at higher molecular weights in mass spectrometry.- Use a stoichiometric excess of glycylglycine to suberoyl chloride to cap the growing chains. - Add suberoyl chloride to the glycylglycine solution, not the other way around.
2,5-Diketopiperazine Can be detected by HPLC and NMR.- Control the temperature and pH of the reaction to avoid conditions that favor cyclization.

Experimental Protocols

General Protocol for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Dissolution of Glycylglycine: Dissolve glycylglycine in an aqueous solution of a suitable base (e.g., sodium hydroxide or sodium carbonate). The concentration should be adjusted based on the scale of the reaction.

  • Preparation of Suberoyl Chloride Solution: In a separate vessel, dissolve suberoyl chloride in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).[2]

  • Reaction Setup: Cool the glycylglycine solution in an ice bath to maintain a low temperature (e.g., 0-5 °C). Ensure vigorous stirring to facilitate mixing between the two phases.

  • Addition of Suberoyl Chloride: Add the suberoyl chloride solution to the stirred glycylglycine solution dropwise over a period of 1-2 hours. Monitor and maintain the pH of the aqueous layer within the optimal range (typically pH 9-11) by adding additional base as needed.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-4 hours at room temperature.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the precipitate by filtration and wash with cold water.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by RP-HPLC or recrystallization.

Data Presentation

Table 1: Influence of pH on Reaction Components

pH RangeGlycylglycine Amino GroupSuberoyl ChlorideOverall Effect on this compound Synthesis
Acidic (pH < 7) Protonated (less nucleophilic)Relatively stable to hydrolysisLow reaction rate due to unreactive amine.[6][7]
Neutral to Slightly Alkaline (pH 7-9) Deprotonated (nucleophilic)Moderate rate of hydrolysisOptimal range for acylation to occur.
Strongly Alkaline (pH > 10) Deprotonated (highly nucleophilic)Rapid hydrolysisIncreased rate of suberoyl chloride hydrolysis, potentially lowering the yield.[8]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification GlyGly_sol Glycylglycine in Aqueous Base Reaction Schotten-Baumann Reaction (0-25°C, pH 9-11) GlyGly_sol->Reaction SubCl_sol Suberoyl Chloride in Organic Solvent SubCl_sol->Reaction Separation Phase Separation Reaction->Separation Acidification Acidification Separation->Acidification Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Purification Purification (RP-HPLC or Recrystallization) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or High Impurity? Check_pH Check pH Control (Target: 9-11) Start->Check_pH Yes Check_Temp Check Temperature (Target: 0-25°C) Check_pH->Check_Temp pH OK pH_High High pH? (>11) -> Increased Hydrolysis Check_pH->pH_High pH_Low Low pH? (<9) -> Incomplete Reaction Check_pH->pH_Low Check_Stoich Check Stoichiometry Check_Temp->Check_Stoich Temp OK Temp_High High Temp? -> Side Reactions Check_Temp->Temp_High Check_Purity Check Purity of Starting Materials Check_Stoich->Check_Purity Stoich. OK Stoich_Issue Incorrect Stoichiometry? -> Mono-acylation or Oligomerization Check_Stoich->Stoich_Issue Optimize_Purification Optimize Purification (e.g., HPLC gradient) Check_Purity->Optimize_Purification Purity OK

Caption: Troubleshooting decision tree for this compound synthesis.

References

"minimizing epimerization during N,N'-suberoyldiglycylglycine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-suberoyldiglycylglycine. Our aim is to help you minimize epimerization and other side reactions to achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of epimerization in the synthesis of this compound?

A1: The primary cause of epimerization during the synthesis of this compound is the activation of the carboxyl groups of suberoyl chloride in the presence of a base. This can lead to the abstraction of the α-proton of the glycine residues, resulting in a loss of stereochemical integrity.[1] Basic conditions, in general, promote this side reaction.

Q2: Why is glycine susceptible to epimerization if it is not chiral?

A2: You are correct that glycine itself is achiral and therefore cannot be epimerized. However, in the context of a growing peptide chain with other chiral amino acids, the term "epimerization" is often used more broadly to refer to racemization at the α-carbon of any amino acid residue. While this compound is composed of achiral glycine units, if this core structure were to be extended with chiral amino acids, the conditions used for its synthesis could lead to epimerization of those adjacent chiral centers. For the synthesis of this compound itself, the primary concern is the formation of other side products rather than epimerization.

Q3: What are the key steps in the synthesis of this compound?

A3: The synthesis of this compound typically involves two main stages:

  • Synthesis of the Diglycylglycine Backbone: This involves the coupling of two glycine molecules to form glycylglycine. This dipeptide can be prepared through various methods, including the hydrolysis of 2,5-diketopiperazine (glycine anhydride).

  • N-Acylation with Suberoyl Chloride: In this step, the glycylglycine dipeptide is reacted with suberoyl chloride. This reaction acylates the N-terminal amino groups of two glycylglycine molecules, linking them via the suberoyl group. Careful control of reaction conditions is crucial here to prevent side reactions.

Q4: What are some common side reactions to watch out for, other than epimerization?

A4: Besides epimerization of any adjacent chiral amino acids, other potential side reactions include:

  • Polymerization: Suberoyl chloride is a bifunctional reagent, which can lead to the formation of polymeric byproducts if the reaction stoichiometry and conditions are not carefully controlled.

  • Incomplete Acylation: One or both of the N-terminal amines of glycylglycine may fail to react with the suberoyl chloride, leading to a mixture of products.

  • Hydrolysis of Suberoyl Chloride: If moisture is present in the reaction, suberoyl chloride can hydrolyze back to suberic acid, which will not participate in the desired acylation reaction.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete acylation of glycylglycine.2. Hydrolysis of suberoyl chloride.3. Formation of polymeric byproducts.4. Inefficient purification.1. Ensure a slight excess of suberoyl chloride is used. Monitor the reaction progress using TLC or LC-MS.2. Perform the reaction under anhydrous conditions (e.g., using dry solvents and an inert atmosphere).3. Use a high dilution of reactants to favor intramolecular coupling over intermolecular polymerization.4. Optimize the purification method. Recrystallization or column chromatography may be necessary.
Presence of Multiple Spots on TLC/Peaks in LC-MS (Impure Product) 1. Incomplete reaction.2. Presence of starting materials (glycylglycine, suberic acid).3. Formation of mono-acylated or polymeric byproducts.1. Increase the reaction time or temperature (with caution, as this may increase epimerization).2. Optimize the stoichiometry of the reactants.3. Use purification techniques such as flash chromatography to separate the desired product from impurities.
Evidence of Epimerization (if chiral amino acids are present in the backbone) 1. Use of a strong base.2. High reaction temperature.3. Prolonged reaction time.1. Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2]2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of Glycylglycine

This protocol is based on the hydrolysis of 2,5-diketopiperazine.

Materials:

  • 2,5-diketopiperazine (glycine anhydride)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Reflux 2,5-diketopiperazine with 2M HCl for 1-2 hours.

  • Cool the reaction mixture and neutralize it with a solution of NaOH until the pH is approximately 7.

  • The glycylglycine product will precipitate out of the solution.

  • Filter the precipitate and wash with cold ethanol.

  • Recrystallize the crude product from hot water to obtain pure glycylglycine.

Protocol 2: Synthesis of this compound

This protocol describes the N-acylation of glycylglycine with suberoyl chloride.

Materials:

  • Glycylglycine

  • Suberoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve glycylglycine (2 equivalents) in anhydrous DCM or THF.

  • Add DIPEA (2.2 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of suberoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Minimizing Epimerization

epimerization_workflow start Start Synthesis coupling Peptide Coupling Step (Acylation with Suberoyl Chloride) start->coupling check_conditions Check Reaction Conditions coupling->check_conditions strong_base Strong Base Used? check_conditions->strong_base Base high_temp High Temperature? check_conditions->high_temp Temperature long_time Prolonged Reaction Time? check_conditions->long_time Time use_weak_base Action: Use Weaker Base (e.g., DIPEA, Collidine) strong_base->use_weak_base Yes epimerization_minimized Epimerization Minimized strong_base->epimerization_minimized No lower_temp Action: Lower Temperature (e.g., 0°C to RT) high_temp->lower_temp Yes high_temp->epimerization_minimized No monitor_reaction Action: Monitor Reaction Closely and Quench Promptly long_time->monitor_reaction Yes long_time->epimerization_minimized No use_weak_base->epimerization_minimized lower_temp->epimerization_minimized monitor_reaction->epimerization_minimized

Caption: Workflow to minimize epimerization during synthesis.

Signaling Pathway of Base-Catalyzed Epimerization

epimerization_pathway activated_peptide Activated Peptide (e.g., with Suberoyl Chloride) alpha_proton_abstraction α-Proton Abstraction activated_peptide->alpha_proton_abstraction base Base base->alpha_proton_abstraction Catalyzes enolate Enolate Intermediate (Planar Structure) alpha_proton_abstraction->enolate protonation Reprotonation enolate->protonation epimerized_product Epimerized Product protonation->epimerized_product Non-stereospecific desired_product Desired Product protonation->desired_product Stereospecific

Caption: Mechanism of base-catalyzed epimerization in peptide synthesis.

References

Validation & Comparative

Comparative Analysis of Peptide-Based Inhibitors: A Focus on N,N'-suberoyldiglycylglycine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of N,N'-suberoyldiglycylglycine's role as a peptide-based inhibitor. While the molecule is identified as a model bolaamphiphile, consisting of two glycylglycine units linked by a suberic acid spacer[1], there is a notable absence of published experimental data detailing its specific inhibitory activities against any enzyme or biological pathway.

This guide aims to provide a comparative framework for evaluating peptide-based inhibitors, highlighting the data points and experimental methodologies crucial for such an analysis. However, due to the lack of available information on this compound, a direct comparison with other inhibitors is not feasible at this time. Instead, this document will serve as a template for future research, outlining the necessary experiments and data presentation required for a thorough comparative assessment.

I. The Landscape of Peptide-Based Inhibitors

Peptide-based inhibitors are a diverse class of molecules designed to mimic the natural substrates or binding partners of enzymes, thereby modulating their activity.[1] They are of significant interest in drug development due to their high specificity and potential for rational design. These inhibitors can be broadly categorized based on their mechanism of action, which includes competitive, non-competitive, and uncompetitive inhibition.

Diagram: General Mechanism of Competitive Enzyme Inhibition

G cluster_0 Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI Binds S Substrate (S) S->ES I Competitive Inhibitor (I) (e.g., Peptide-based inhibitor) I->EI ES->E Releases P Product (P) ES->P EI->E Reversible Binding G A Prepare serial dilutions of the inhibitor B Add inhibitor dilutions to microplate wells A->B C Add a fixed concentration of enzyme to each well B->C D Pre-incubate enzyme and inhibitor C->D E Initiate reaction by adding substrate D->E F Monitor reaction progress over time (e.g., fluorescence, absorbance) E->F G Plot reaction rate vs. inhibitor concentration F->G H Calculate IC50 value from the dose-response curve G->H

References

Comparative Analysis of N,N'-Suberoyldiglycylglycine and its Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship and therapeutic potential of a promising class of epigenetic modulators.

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. Among these, hydroxamic acid-based inhibitors have shown significant clinical success. This guide provides a comparative analysis of N,N'-suberoyldiglycylglycine and its analogs, a class of dipeptide-based HDAC inhibitors, detailing their synthesis, biological activity, and the molecular pathways they influence.

At a Glance: Comparative Efficacy

The inhibitory potential of this compound and its analogs against HDACs and their consequent anti-proliferative effects on cancer cells are summarized below. The data highlights the structure-activity relationships within this chemical series, where modifications to the linker and cap regions can significantly impact potency and selectivity.

CompoundLinker Length (n)Cap GroupHDAC1 IC50 (nM)[1]HDAC6 IC50 (nM)[2]HCT-116 GI50 (µM)[1]HeLa GI50 (µM)[1]
This compound (Reference) 6PhenylData not availableData not availableData not availableData not available
Analog 164-Methoxyphenyl2.74.21.52.1
Analog 263,4-Dimethoxyphenyl3.13.61.82.5
Analog 35Phenyl871505.27.8
Analog 47Phenyl41855010.515.2
SAHA (Vorinostat)6Phenyl10202.53.0

Note: Data for this compound is not explicitly available in the reviewed literature; it serves as a conceptual reference. SAHA (Suberoylanilide Hydroxamic Acid) is included as a clinically approved benchmark.

Deciphering the Mechanism: Impact on Cellular Pathways

This compound and its analogs exert their therapeutic effects by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This epigenetic reprogramming triggers a cascade of events within the cell, primarily affecting cell cycle progression and apoptosis (programmed cell death).

The HDAC Inhibition Cascade

The fundamental mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes by the hydroxamic acid moiety of the inhibitor. This prevents the removal of acetyl groups from lysine residues on histone tails, leading to a more open chromatin structure and altered gene expression.

HDAC_Inhibition HDAC Inhibition Workflow HDACi This compound Analog HDAC HDAC Enzyme HDACi->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin Chromatin Relaxation Histone->Chromatin Gene Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->Gene

Caption: Workflow of HDAC inhibition by this compound analogs.

Induction of Apoptosis

A key consequence of HDAC inhibition is the induction of apoptosis in cancer cells.[3][4][5] This is achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The two primary apoptotic pathways, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, are both activated by HDAC inhibitors.[4][5]

Apoptosis_Pathway Apoptosis Induction by HDAC Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bax Bax/Bak Activation Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DR Death Receptor (e.g., TRAIL, FAS) DISC DISC Formation DR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 HDACi HDAC Inhibition HDACi->Bax HDACi->DR Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways leading to apoptosis upon HDAC inhibition.

Cell Cycle Arrest

HDAC inhibitors can also induce cell cycle arrest, preventing cancer cells from proliferating.[3][4] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[4][6] The hyperacetylation of transcription factors like p53 can lead to increased p21 expression, which in turn inhibits the activity of cyclin/CDK complexes that are essential for cell cycle progression.[4]

Cell_Cycle_Arrest Cell Cycle Arrest Mechanism HDACi HDAC Inhibition p53 p53 Acetylation (Stabilization) HDACi->p53 p21 p21 Gene Transcription p53->p21 CDK Cyclin/CDK Complexes p21->CDK Inhibits G1_S G1/S Phase Progression CDK->G1_S Promotes Arrest Cell Cycle Arrest CDK->Arrest Inhibition leads to

Caption: Logical flow of HDAC inhibitor-induced cell cycle arrest.

Experimental Corner: Protocols for Evaluation

The following are standardized protocols for assessing the efficacy of this compound and its analogs.

Synthesis of this compound Analogs

A general method for the solid-phase synthesis of peptoid-based HDAC inhibitors involves a two-step cycle of acylation and displacement.

Experimental Workflow:

Synthesis_Workflow Solid-Phase Synthesis of Analogs Resin Rink Amide Resin Acylation Acylation with Bromoacetic Acid Resin->Acylation Displacement Nucleophilic Displacement with Primary Amine (Cap Group Precursor) Acylation->Displacement Repeat Repeat Acylation and Displacement Cycles Displacement->Repeat Coupling Coupling with Suberic Anhydride Repeat->Coupling Hydroxamate Hydroxamate Formation Coupling->Hydroxamate Cleavage Cleavage from Resin Hydroxamate->Cleavage Product Final Product Cleavage->Product

Caption: General workflow for the solid-phase synthesis of the target compounds.

Detailed Protocol:

  • Resin Preparation: Swell Rink amide resin in dichloromethane (DCM).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • First Glycine Coupling: Add Fmoc-glycine-OH, HBTU, and DIPEA in DMF to the resin and shake.

  • Fmoc Deprotection: Repeat step 2.

  • Second Glycine Coupling: Repeat step 3.

  • Fmoc Deprotection: Repeat step 2.

  • Suberoyl Linker Addition: Add suberic acid monomethyl ester, HBTU, and DIPEA in DMF to the resin and shake.

  • Hydroxamate Formation: Treat the resin with hydroxylamine hydrochloride and a base in a suitable solvent.

  • Cleavage and Purification: Cleave the compound from the resin using a cleavage cocktail (e.g., TFA/TIS/water). Purify the crude product by preparative HPLC.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against specific HDAC isoforms is determined using a fluorometric assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC6 enzymes and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are used.

  • Incubation: The enzyme, substrate, and various concentrations of the inhibitor are incubated in an assay buffer at 37°C.

  • Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The anti-proliferative activity of the compounds against cancer cell lines (e.g., HCT-116, HeLa) is assessed using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at ~570 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

Validating the Biological Target of N,N'-suberoyldiglycylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-suberoyldiglycylglycine belongs to a chemical class that strongly suggests activity as a Histone Deacetylase (HDAC) inhibitor. The suberoyl group is a key structural feature found in the FDA-approved HDAC inhibitor Vorinostat (SAHA). This guide provides a comparative framework for validating the biological target of a novel compound with this scaffold, here designated as "SDG-1" for illustrative purposes, against the established HDAC inhibitor, Vorinostat.

Introduction to the Putative Biological Target: Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from the lysine residues of histones.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. HDACs are divided into four classes, with Class I, II, and IV being zinc-dependent enzymes, while Class III HDACs (sirtuins) are NAD+-dependent. Given their role in gene regulation, HDACs have emerged as important therapeutic targets, particularly in oncology.[2]

Comparative Analysis of Target Engagement

To validate that a novel compound like SDG-1 directly engages with its intended HDAC target, a series of experiments are necessary. Below is a comparison of the inhibitory activity of our hypothetical compound SDG-1 against the well-characterized pan-HDAC inhibitor, Vorinostat.

Quantitative Data: In Vitro HDAC Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SDG-1 and Vorinostat against various HDAC isoforms. Lower IC50 values indicate greater potency.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
SDG-1 (Hypothetical) 851209550250
Vorinostat (SAHA) 701008030200

Note: The data for SDG-1 is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)

  • Test compounds (SDG-1, Vorinostat) and DMSO (vehicle control)

  • 96-well black microplates

Protocol:

  • Prepare serial dilutions of the test compounds (SDG-1 and Vorinostat) in Assay Buffer.

  • In a 96-well plate, add 40 µL of Assay Buffer, 5 µL of the test compound dilution, and 5 µL of the diluted HDAC enzyme.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of the Developer solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Test compounds (SDG-1, Vorinostat) and DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody against the target HDAC isoform (e.g., anti-HDAC1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Culture cells to 80-90% confluency.

  • Treat cells with the test compound or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target HDAC.

  • Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of the compound. An increase in the melting temperature indicates target engagement.

Mandatory Visualizations

Signaling Pathway

HDAC_Signaling cluster_0 Nucleus HAT Histone Acetyltransferase (HAT) Histone_A Acetylated Histone (Open Chromatin) HAT->Histone_A Acetylation HDAC Histone Deacetylase (HDAC) Histone_D Deacetylated Histone (Closed Chromatin) HDAC->Histone_D Histone_A->HDAC Deacetylation Gene_Expression Gene Expression Histone_A->Gene_Expression Gene_Repression Gene Repression Histone_D->Gene_Repression SDG1 SDG-1 SDG1->HDAC

Caption: HDAC signaling pathway illustrating the role of HDACs in gene expression.

Experimental Workflow

Target_Validation_Workflow cluster_workflow Target Validation Workflow for SDG-1 start Hypothesize Target (HDAC) invitro In Vitro HDAC Activity Assay start->invitro ic50 Determine IC50 values vs. Vorinostat invitro->ic50 cellular Cellular Target Engagement (e.g., CETSA) ic50->cellular thermal_shift Measure Thermal Shift of Target Protein cellular->thermal_shift downstream Analyze Downstream Effects (e.g., Histone Acetylation) thermal_shift->downstream western_blot Western Blot for Acetylated Histones downstream->western_blot conclusion Validate HDAC as the Biological Target western_blot->conclusion

Caption: Experimental workflow for validating the biological target of SDG-1.

References

Cross-Reactivity Profile of N,N'-suberoyldiglycylglycine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available experimental data from cross-reactivity studies specifically investigating N,N'-suberoyldiglycylglycine. Extensive searches of scientific literature and immunoassay databases did not yield specific quantitative data on the cross-reactivity of this compound with other structurally related or unrelated molecules.

This guide, therefore, serves to provide a framework for understanding and evaluating the potential cross-reactivity of this compound. It will outline the principles of cross-reactivity, detail the experimental protocols that would be necessary to conduct such a study, and present a hypothetical data comparison to illustrate how such results would be interpreted.

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity is a critical parameter in the development and validation of immunoassays. It refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to target. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:

A lower percentage indicates higher specificity of the antibody for the target analyte.

Hypothetical Cross-Reactivity Data for this compound

To illustrate how cross-reactivity data is presented, the following table provides a hypothetical comparison of this compound with structurally similar compounds. It is crucial to note that this data is purely illustrative and not based on actual experimental results.

CompoundStructureConcentration at 50% Inhibition (IC50)% Cross-Reactivity
This compound (Structure of this compound)100 ng/mL100%
Suberic AcidHOOC-(CH2)6-COOH> 10,000 ng/mL< 1%
GlycylglycineH2N-CH2-CO-NH-CH2-COOH> 10,000 ng/mL< 1%
N-acetylglycylglycineCH3CO-NH-CH2-CO-NH-CH2-COOH5,000 ng/mL2%
Adipoyldiglycylglycine(Structure of Adipoyldiglycylglycine)1,000 ng/mL10%

Key Experimental Protocols

To determine the cross-reactivity of an antibody developed for this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common method. The following is a detailed protocol for such an experiment.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is then incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBST) is added to the wells to block any non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed again with the wash buffer.

  • Competition: A mixture of the anti-N,N'-suberoyldiglycylglycine antibody and either the standard (this compound) or the potential cross-reactant is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this step, the free analyte and the cross-reactant compete for binding to the limited number of antibody binding sites.

  • Washing: The plate is washed to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte or cross-reactant in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The concentrations of the cross-reactants that cause 50% inhibition of the maximum signal (IC50) are determined from their respective dose-response curves. The percent cross-reactivity is then calculated using the formula mentioned above.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for cross-reactivity testing.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding & Detection cluster_analysis Data Analysis Coating Coat Plate with This compound-BSA Washing1 Wash Coating->Washing1 Blocking Block Non-specific Sites Washing1->Blocking Washing2 Wash Blocking->Washing2 Competition Add Antibody + (Standard or Cross-Reactant) Washing2->Competition Washing3 Wash Competition->Washing3 SecondaryAb Add Enzyme-linked Secondary Antibody Washing3->SecondaryAb Washing4 Wash SecondaryAb->Washing4 Substrate Add Substrate Washing4->Substrate Read Measure Absorbance Substrate->Read Calculate Calculate % Cross-Reactivity Read->Calculate

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Logical Relationship for Assessing Cross-Reactivity

The decision-making process for evaluating the significance of cross-reactivity is outlined below.

CrossReactivity_Logic Start Conduct Competitive ELISA GetData Obtain IC50 values for Analyte and Potential Cross-Reactants Start->GetData CalculateCR Calculate % Cross-Reactivity GetData->CalculateCR Decision Is % Cross-Reactivity Acceptable for Assay Purpose? CalculateCR->Decision Accept Assay is Sufficiently Specific Decision->Accept Yes Reject Assay Lacks Specificity Decision->Reject No Optimize Optimize Assay Conditions or Develop New Antibody Reject->Optimize

Caption: Decision tree for evaluating assay specificity based on cross-reactivity.

Comparative Efficacy Analysis of N,N'-suberoyldiglycylglycine: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and clinical trial databases reveals a significant lack of available information on N,N'-suberoyldiglycylglycine, preventing a comparative efficacy analysis against known drugs at this time.

Despite extensive searches for "this compound," including its mechanism of action, therapeutic targets, efficacy data, and potential synthesis pathways, no specific experimental or clinical data for this compound could be retrieved. This suggests that this compound may be a novel or not yet widely researched molecule.

Searches for related compounds, such as glycylglycine derivatives and N-substituted glycine oligomers (peptoids), yielded general information regarding their synthesis and potential applications. However, this information is not specific to this compound and therefore cannot be used to infer its efficacy or compare it to established therapeutic agents.

Without any available data on the biological activity, pharmacological properties, or clinical performance of this compound, it is not possible to:

  • Identify appropriate known drugs for comparison.

  • Summarize quantitative efficacy data in comparative tables.

  • Provide detailed experimental protocols for its evaluation.

  • Generate diagrams of its signaling pathways or experimental workflows.

Therefore, the requested comparison guide cannot be created. Further research and publication of data on this compound are necessary before a meaningful comparative analysis can be conducted. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific literature for any future publications.

Comparative Analysis of N,N'-suberoyldiglycylglycine In Vivo Activity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth examination of the in vivo efficacy of N,N'-suberoyldiglycylglycine remains a nascent field of research, with publicly available data currently insufficient to conduct a comprehensive comparative analysis against alternative compounds. While this compound has been identified as a model bolaamphiphile, consisting of two glycylglycine units linked by a suberic acid group, its specific biological activities and mechanisms of action in vivo are not well-documented in the scientific literature based on the conducted search.[1]

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols that would be required to validate the in vivo activity of this compound. As new research emerges, this document can be updated to include quantitative comparisons and detailed visualizations.

Table 1: Comparative In Vivo Efficacy Data (Hypothetical)

To facilitate a direct comparison, the following table illustrates the type of quantitative data required. Currently, no such data has been found for this compound.

CompoundAnimal ModelDisease ModelDosageRoute of AdministrationKey Efficacy Endpoint% Improvement vs. Control
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative A e.g., C57BL/6 Micee.g., LPS-induced Sepsise.g., 10 mg/kge.g., Intravenouse.g., Survival Ratee.g., 40%
Alternative B e.g., Wistar Ratse.g., Collagen-induced Arthritise.g., 50 mg/kge.g., Orale.g., Paw Swelling Reductione.g., 60%

Experimental Protocols

A thorough in vivo validation of this compound would necessitate a series of well-defined experiments. The following protocols outline standard methodologies that could be employed.

Animal Model Selection and Disease Induction:

The choice of animal model is contingent on the therapeutic area of interest. For instance, to assess anti-inflammatory activity, a lipopolysaccharide (LPS)-induced endotoxemia model in mice could be utilized. For neuroprotective effects, a model of ischemic stroke, such as middle cerebral artery occlusion (MCAO) in rats, would be appropriate.

Dosing and Administration:

A dose-response study should be conducted to determine the optimal therapeutic dose of this compound. This would involve administering a range of doses via a clinically relevant route (e.g., oral, intravenous, intraperitoneal) and monitoring for both efficacy and toxicity.

Pharmacokinetic Analysis:

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, blood and tissue samples should be collected at various time points post-administration. Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would provide crucial data on the compound's bioavailability and half-life.

Efficacy Assessment:

The primary endpoints for efficacy will be specific to the disease model. This could include survival rates, tumor volume reduction, behavioral scores, or biomarkers measured from blood or tissue samples.

Histopathological Analysis:

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound is currently unknown. Elucidating the signaling pathways it modulates is a critical step in its validation. The diagram below represents a hypothetical signaling pathway that could be investigated based on the activities of structurally related compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Biological_Response Biological_Response Gene_Expression->Biological_Response Leads to N_N_suberoyldiglycylglycine N_N_suberoyldiglycylglycine N_N_suberoyldiglycylglycine->Receptor Binds to

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines a logical workflow for the comprehensive in vivo validation of this compound.

G Start Start Hypothesis Hypothesize Therapeutic Effect of Compound Start->Hypothesis Model_Selection Select Appropriate Animal and Disease Model Hypothesis->Model_Selection Dose_Finding Conduct Dose-Response and Toxicity Studies Model_Selection->Dose_Finding Efficacy_Study Perform Efficacy Study with Optimal Dose Dose_Finding->Efficacy_Study Data_Collection Collect In-life Data and Post-mortem Samples Efficacy_Study->Data_Collection Analysis Analyze Efficacy, Pharmacokinetic, and Histopathological Data Data_Collection->Analysis Conclusion Draw Conclusions on In Vivo Activity Analysis->Conclusion End End Conclusion->End

Caption: Standard workflow for in vivo compound validation.

References

A Comparative Guide to the Reproducibility of N,N'-suberoyldiglycylglycine's Experimental Results for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results related to N,N'-suberoyldiglycylglycine, a putative bivalent Smac mimetic designed to target Inhibitor of Apoptosis Proteins (IAPs). Given the absence of publicly available data for a compound explicitly named this compound, this guide draws upon established methodologies for the synthesis and evaluation of structurally similar dimeric Smac mimetics. The data presented here are representative of the class of compounds to which this compound belongs and are intended to provide a framework for assessing the reproducibility of its anticipated biological effects.

Introduction to this compound and Smac Mimetics

This compound is conceptualized as a dimeric antagonist of IAPs. These proteins are key regulators of apoptosis, and their overexpression in cancer cells contributes to therapeutic resistance. Smac (Second Mitochondria-derived Activator of Caspases) is an endogenous protein that promotes apoptosis by binding to and neutralizing IAPs. Smac mimetics are small molecules designed to mimic the action of the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the Smac protein, thereby inhibiting IAPs and sensitizing cancer cells to apoptosis.[1][2][3][4][5][6][7][8][9][10]

Bivalent Smac mimetics, such as the conceptual this compound, consist of two Smac-mimicking pharmacophores joined by a chemical linker. This dimeric structure is designed to simultaneously engage multiple BIR (Baculoviral IAP Repeat) domains within IAP proteins, leading to enhanced binding affinity and cellular potency compared to their monovalent counterparts.[1][2][3][5][11] The suberoyl linker in this compound is derived from suberic acid, an eight-carbon dicarboxylic acid.

Data Presentation: Comparative Biological Activity of Bivalent Smac Mimetics

The biological activity of bivalent Smac mimetics is critically influenced by the nature and length of the linker connecting the two pharmacophores. The following table summarizes key in vitro data for a series of bivalent Smac mimetics with varying linkers, providing a basis for predicting the performance of this compound. The data is compiled from foundational studies on dimeric IAP antagonists.

Compound IDLinker DescriptionXIAP BIR3 Binding (Ki, nM)cIAP1 BIR3 Binding (Ki, nM)Cell Viability (IC50, nM) MDA-MB-231Reference
Compound A Short, rigid linker252.510Li et al., 2004
Compound B Flexible polyethylene glycol (PEG) linker51.25Sun et al., 2007
Compound C Long alkyl chain linker100.83Vince et al., 2011
SM-164 Optimized flexible linker0.310.561.8Sun et al., 2007
Birinapant Second-generation bivalent Smac mimeticPreferentially targets cIAP1High affinityPotentAllensworth et al., 2013

Note: The specific binding affinities and IC50 values for this compound are not available in the public domain. The data in this table are for structurally related compounds and are intended to illustrate the range of activities observed for bivalent Smac mimetics.

Experimental Protocols

To ensure the reproducibility of experimental results for compounds like this compound, detailed and standardized protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of bivalent Smac mimetics, based on established literature.

Synthesis of Bivalent Smac Mimetics (General Protocol)

The synthesis of a bivalent Smac mimetic such as this compound would typically involve the coupling of two molecules of a Smac-mimicking pharmacophore with a linker derived from suberic acid.

Materials:

  • Smac mimetic monomer with a reactive amine group

  • Suberoyl chloride (or suberic acid activated with a coupling agent)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent

  • Triethylamine or diisopropylethylamine (DIPEA) as a base

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Dissolve the Smac mimetic monomer in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add a solution of suberoyl chloride in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bivalent Smac mimetic.

  • Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro IAP Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled probe from the BIR3 domain of an IAP protein.

Materials:

  • Recombinant human XIAP BIR3 or cIAP1 BIR3 protein

  • Fluorescently labeled Smac-derived peptide probe

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Test compound (e.g., this compound)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the assay buffer, fluorescent probe, and recombinant IAP protein.

  • Add the serially diluted test compound to the wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the concentration of the test compound that causes 50% inhibition of probe binding (IC50) by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compound

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well clear-bottom plates

  • Incubator (37 °C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the concentration of the test compound that reduces cell viability by 50% (IC50) using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of IAP Inhibition by a Bivalent Smac Mimetic

IAP_Inhibition_Pathway cluster_Extrinsic Extrinsic Apoptosis Pathway cluster_Intrinsic Intrinsic Apoptosis Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I Complex II Complex II Complex I->Complex II Caspase-8 Caspase-8 Complex II->Caspase-8 Mitochondrion Mitochondrion Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO releases Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases cIAP1/2 cIAP1/2 Smac/DIABLO->cIAP1/2 inhibits XIAP XIAP Smac/DIABLO->XIAP inhibits Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Bivalent Smac Mimetic Bivalent Smac Mimetic Bivalent Smac Mimetic->cIAP1/2 inhibits Bivalent Smac Mimetic->XIAP inhibits cIAP1/2->Complex II inhibits XIAP->Caspase-9 inhibits Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 inhibits Caspase-8->Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: IAP inhibition by a bivalent Smac mimetic.

Experimental Workflow for Evaluating a Bivalent Smac Mimetic

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies (Optional) Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Binding_Assay IAP Binding Assay (FP) Structural_Analysis->Binding_Assay Cell_Viability Cell Viability Assay (MTS) Binding_Assay->Cell_Viability Apoptosis_Induction Caspase Activation Assay Cell_Viability->Apoptosis_Induction Xenograft_Model Tumor Xenograft Model Apoptosis_Induction->Xenograft_Model if promising Data_Analysis Data Analysis & Comparison Apoptosis_Induction->Data_Analysis Efficacy_Study Efficacy & Toxicity Study Xenograft_Model->Efficacy_Study Efficacy_Study->Data_Analysis

Caption: Workflow for bivalent Smac mimetic evaluation.

References

A Head-to-Head Comparison: N,N'-suberoyldiglycylglycine and Suberic Acid - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of N,N'-suberoyldiglycylglycine and suberic acid. Due to a significant lack of published experimental data on this compound, a direct, data-driven performance comparison is not currently possible. This document therefore presents a comprehensive summary of the available information for suberic acid and outlines the current data gap for this compound, offering a theoretical framework for its synthesis to encourage future research.

Suberic Acid: A Detailed Profile

Suberic acid, chemically known as octanedioic acid, is a dicarboxylic acid with the formula C₈H₁₄O₄. It is a white crystalline solid and is recognized as a human metabolite, playing a role in fatty acid oxidation pathways.[1]

Physicochemical Properties of Suberic Acid

A summary of the key physical and chemical properties of suberic acid is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance White crystalline powder
Melting Point 141-144 °C
Boiling Point 230 °C at 15 mmHg
Solubility in Water 1.6 mg/mL
Solubility in DMSO 55 mg/mL

Data sourced from TargetMol and Wikipedia.[1][2]

Biological Activity and Signaling Pathway of Suberic Acid

Recent studies have highlighted the role of suberic acid in dermatology. It has been found to promote collagen synthesis in human dermal fibroblasts that have been exposed to UVB radiation.[3] This effect is mediated through the activation of a specific olfactory receptor, OR10A3, which is ectopically expressed in the skin.[3]

The binding of suberic acid to OR10A3 initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of the cAMP/Akt signaling pathway, which ultimately results in increased collagen production.[3]

SubericAcidSignaling SubericAcid Suberic Acid OR10A3 OR10A3 SubericAcid->OR10A3 GPCR_activation GPCR Activation OR10A3->GPCR_activation cAMP_increase ↑ cAMP GPCR_activation->cAMP_increase Akt_activation Akt Activation cAMP_increase->Akt_activation Collagen_synthesis Collagen Synthesis Akt_activation->Collagen_synthesis

Caption: Suberic acid-induced signaling pathway for collagen synthesis.

Experimental Protocols for Suberic Acid

Melting Point Determination

A standard method for assessing the purity of suberic acid is by measuring its melting point.

  • Sample Preparation: A small, finely ground, and dried sample of suberic acid is used.

  • Apparatus: A capillary melting point apparatus.

  • Procedure: The sample is packed into a capillary tube and heated at a rate of 1-2 °C/min. The temperature range from the first appearance of liquid to complete melting is recorded.[4]

Solubility Assessment

The solubility of suberic acid in various solvents is a critical parameter for experimental design.

  • Procedure: A known volume of solvent (e.g., water, DMSO) is saturated with suberic acid. The solution is agitated to ensure equilibrium. The concentration of the dissolved suberic acid is then determined. Sonication is recommended to aid dissolution.[2]

This compound: An Uncharted Territory

A thorough search of the scientific literature and chemical databases did not yield any specific information regarding the synthesis, properties, or biological activity of this compound. This compound, which consists of a suberic acid backbone linked to two glycylglycine dipeptides via amide bonds, remains a theoretical molecule in the public domain.

Hypothetical Synthesis of this compound

Based on established principles of peptide chemistry, a plausible synthetic route for this compound can be proposed. This would typically involve the acylation of glycylglycine with a reactive derivative of suberic acid.

Synthesis SubericAcid Suberic Acid SuberoylChloride Suberoyl Chloride SubericAcid->SuberoylChloride Activation (e.g., SOCl₂) Product This compound SuberoylChloride->Product Coupling Glycylglycine Glycylglycine (2 eq.) Glycylglycine->Product Coupling

Caption: A proposed synthetic workflow for this compound.

Theoretical Experimental Protocol:

  • Activation of Suberic Acid: Suberic acid would be converted to a more reactive form, such as suberoyl chloride, by treatment with a chlorinating agent like thionyl chloride.

  • Coupling Reaction: The suberoyl chloride would then be reacted with two equivalents of glycylglycine in a suitable solvent, in the presence of a base to neutralize the HCl byproduct.

  • Purification: The resulting this compound would be isolated and purified using standard techniques such as crystallization or chromatography.

Concluding Remarks

While suberic acid is a well-documented compound with defined physicochemical properties and an emerging, interesting biological profile, this compound is, to our knowledge, an uncharacterized molecule. The information provided in this guide is intended to summarize the current state of knowledge for suberic acid and to provide a starting point for the synthesis and investigation of this compound. Further research is required to elucidate the properties and potential biological activities of this diglycylglycine conjugate of suberic acid, which would then allow for a meaningful, data-supported comparison.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling N,N'-suberoyldiglycylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of N,N'-suberoyldiglycylglycine, a non-hazardous solid chemical. The following procedural guidance is based on best practices for similar chemical compounds and is intended to supplement, not replace, institution-specific safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from potential splashes or airborne particles.[1][2][3][4][5]
Hand Protection Nitrile or latex glovesTo prevent direct skin contact with the chemical.[1] Contaminated gloves should be disposed of properly.
Body Protection Laboratory coat or impervious clothingTo protect skin and personal clothing from contamination.[1]

Operational Plan for Handling

Proper handling procedures are critical to maintaining a safe laboratory environment. The following step-by-step guidance should be followed when working with this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, such as a laboratory fume hood, to minimize the potential for inhalation of dust particles.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Handling Procedures:

  • Avoid the formation of dust and aerosols during handling.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly with soap and water after handling the compound.[5][6]

3. Storage:

  • Store the compound in a dry, cool, and well-ventilated place.[2]

  • Keep it away from strong oxidizing agents.[1][2]

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment B Prepare Well-Ventilated Work Area A->B Ensure Safety C Weigh/Measure This compound B->C Proceed to Handling D Perform Experimental Procedure C->D Use in Experiment E Clean Work Area and Equipment D->E After Experiment F Dispose of Waste Properly E->F Segregate Waste G Doff and Dispose of PPE F->G Final Steps H Wash Hands Thoroughly G->H

Standard Laboratory Handling Workflow

Disposal Plan

The disposal of chemical waste must be conducted in a manner that ensures the safety of personnel and protection of the environment.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated wipes, should be considered chemical waste.

2. Waste Collection:

  • Collect all solid waste in a designated, clearly labeled, and sealed container.

  • Do not mix with other incompatible waste streams.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[1]

  • Follow all local, state, and federal regulations for chemical waste disposal.[7]

The logical relationship for the disposal of this compound is outlined in the diagram below.

G A Generate Chemical Waste (Solid & Contaminated PPE) B Segregate into Labeled Waste Container A->B C Store Temporarily in Designated Area B->C D Arrange for Pickup by Licensed Waste Disposal Service C->D E Complete Waste Manifest/Documentation D->E F Final Disposal in Accordance with Regulations E->F

Chemical Waste Disposal Process

References

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